molecular formula C14H20N2O2 B153371 tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 944906-95-0

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B153371
CAS No.: 944906-95-0
M. Wt: 248.32 g/mol
InChI Key: SBMGKXNAGCGTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGKXNAGCGTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592924
Record name tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-95-0
Record name tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While specific experimental protocols and biological activity data for this particular molecule are not extensively documented in publicly available literature, this guide leverages information on closely related analogs to provide valuable context for researchers.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a dihydroquinoline core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the dihydroquinoline ring and an amino group at the 4-position.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C14H20N2O2[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name This compound
CAS Number 944906-95-0[1]

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

For the target molecule, a plausible synthetic route could involve the following conceptual steps:

G start Substituted Aniline + α,β-Unsaturated Carbonyl step1 Cyclization (e.g., Friedländer annulation) start->step1 intermediate1 N-Boc Protected Dihydroquinolin-4-one step1->intermediate1 step2 Reductive Amination intermediate1->step2 product This compound step2->product

Caption: Conceptual synthetic workflow.

General Experimental Considerations (based on related syntheses):

  • Protection of the Aniline Nitrogen: The synthesis would likely begin with an N-Boc protected aniline derivative to prevent side reactions and to introduce the tert-butoxycarbonyl group.

  • Cyclization: A common method to form the dihydroquinoline ring is the Friedländer annulation or similar acid-catalyzed cyclization reactions.

  • Introduction of the Amino Group: The amino group at the 4-position could be introduced via reductive amination of a corresponding dihydroquinolin-4-one precursor. This would involve reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

Note: These are generalized steps, and the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular substrate.

Characterization Data

Specific characterization data such as ¹H NMR, ¹³C NMR, or mass spectrometry for this compound are not available in public databases. For research purposes, synthesis of this compound would require full characterization to confirm its identity and purity.

Potential Biological Activity and Applications

While there is no direct biological data for this compound, the dihydroquinoline and tetrahydroquinoline scaffolds are present in numerous biologically active molecules. Derivatives of these ring systems have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents

  • Antimicrobial Agents

  • Antiviral Agents

  • Cardiovascular Drugs

  • Central Nervous System (CNS) active agents

The presence of the Boc-protecting group makes this molecule a valuable intermediate in medicinal chemistry, allowing for further functionalization of the amino group or the aromatic ring to generate libraries of compounds for drug discovery screening.

The logical relationship for its utility in drug discovery is outlined below:

G start This compound step1 Deprotection of Boc group start->step1 step2 Functionalization of primary amine step1->step2 library Library of 4-substituted analogs step2->library screening Biological Screening library->screening hit Hit Compound screening->hit

References

Technical Guide: Physical Properties of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the chemical compound tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry and organic synthesis. A comprehensive understanding of its physical characteristics is essential for its effective use in research and development.

Core Physical Properties

Quantitative data for several key physical properties of this compound are limited in publicly available literature. The table below summarizes the available computed and basic identification data.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂PubChem[1]
Molecular Weight 248.32 g/mol PubChem[2]
CAS Number 944906-95-0ChemicalBook[3]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in available safety data sheets or chemical databases.[4] Researchers should determine these properties empirically for their specific lots of material.

Experimental Protocols

Due to the absence of specific published experimental protocols for determining the physical properties of this exact compound, a general methodology for the determination of a melting point for a solid organic compound is provided below as a representative example.

Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The sample is observed for the initial signs of melting (the point at which the first liquid drop appears) and the completion of melting (the point at which the entire sample becomes a clear liquid).

  • Reporting: The melting point is recorded as a range between the temperature of initial and complete melting.

Conceptual Workflow for Synthesis and Analysis

As this compound is primarily used as a synthetic intermediate, the following diagram illustrates a general workflow for its synthesis and subsequent characterization, which is typical for compounds of this class.[5]

G General Workflow for Dihydroquinoline Synthesis and Characterization start Starting Materials (e.g., protected aniline derivative) reaction Multi-step Synthesis (e.g., cyclization, reduction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: tert-Butyl 4-amino-3,4-dihydro- quinoline-1(2H)-carboxylate purification->product analysis Structural & Purity Analysis (NMR, MS, HPLC) product->analysis storage Storage of Verified Compound analysis->storage

Caption: A conceptual diagram illustrating the general synthetic and analytical workflow for producing and verifying dihydroquinoline intermediates.

References

Chemical characteristics of N-Boc-4-amino-3,4-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of N-Boc-4-amino-3,4-dihydroquinoline. The content is curated for professionals in chemical research and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Core Chemical Characteristics

N-Boc-4-amino-3,4-dihydroquinoline, also known as tert-butyl (3,4-dihydroquinolin-4-yl)carbamate, is a heterocyclic organic compound. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function at the 4-position makes it a stable intermediate for further chemical modifications. The 4-aminoquinoline core is a significant scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of 4-aminoquinoline have been investigated for a variety of therapeutic applications, including as antimalarial, anticancer, and anti-inflammatory agents.[1]

Quantitative Data Summary

Precise experimental data for N-Boc-4-amino-3,4-dihydroquinoline is not extensively reported in publicly available literature. The following table includes data for the closely related analog, tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate, which can serve as a reasonable estimate.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂PubChem[2]
Molecular Weight 248.32 g/mol PubChem[2]
Monoisotopic Mass 248.152478 g/mol PubChem[2]
Predicted XlogP 2.6PubChem[2]
Physical State Solid (Predicted)
Solubility Soluble in organic solvents like DCM, THFGeneral

Spectroscopic and Spectrometric Data

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra would be key in confirming the structure of the molecule.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-8.5 ppm. The protons on the dihydro portion of the ring would appear as multiplets in the upfield region. A large singlet around δ 1.4 ppm would correspond to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with those attached to nitrogen appearing at a characteristic chemical shift. The carbonyl carbon of the Boc group is expected around δ 155 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found at approximately δ 80 and δ 28 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

  • C=O Stretching: A strong absorption band in the region of 1680-1720 cm⁻¹ for the carbonyl group of the Boc protector.

  • C-N Stretching: Bands in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to the C-N bonds.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 249.16.

Experimental Protocols

Detailed experimental protocols for the synthesis of N-Boc-4-amino-3,4-dihydroquinoline are not explicitly published. However, a plausible synthetic route can be devised based on established chemical transformations. The synthesis would likely involve two key steps: the preparation of the precursor 4-amino-3,4-dihydroquinoline, followed by the protection of the amino group with the Boc moiety.

Synthesis of 4-Amino-3,4-dihydroquinoline

One potential route to the precursor is the reduction of 4-aminoquinoline.

Materials:

  • 4-aminoquinoline

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or another appropriate solvent

Procedure:

  • Dissolve 4-aminoquinoline in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-amino-3,4-dihydroquinoline.

N-Boc Protection of 4-Amino-3,4-dihydroquinoline

This is a standard procedure for the protection of primary amines.[4]

Materials:

  • 4-amino-3,4-dihydroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

Procedure:

  • Dissolve 4-amino-3,4-dihydroquinoline in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add a solution of Boc₂O in DCM dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-amino-3,4-dihydroquinoline.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for N-Boc-4-amino-3,4-dihydroquinoline.

G cluster_0 Synthesis of Precursor cluster_1 Boc Protection cluster_2 Purification & Analysis 4-Aminoquinoline 4-Aminoquinoline Reduction Reduction 4-Aminoquinoline->Reduction NaBH4, MeOH 4-Amino-3,4-dihydroquinoline 4-Amino-3,4-dihydroquinoline Reduction->4-Amino-3,4-dihydroquinoline Protection Protection 4-Amino-3,4-dihydroquinoline->Protection Boc2O, Et3N, DCM N-Boc-4-amino-3,4-dihydroquinoline N-Boc-4-amino-3,4-dihydroquinoline Protection->N-Boc-4-amino-3,4-dihydroquinoline Purification Purification N-Boc-4-amino-3,4-dihydroquinoline->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS G Start N-Boc-4-amino- 3,4-dihydroquinoline Deprotection Boc Deprotection Start->Deprotection Amine 4-Amino- 3,4-dihydroquinoline Deprotection->Amine Derivatization Further Derivatization Amine->Derivatization Library Library of Novel 4-Aminoquinoline Derivatives Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Spectroscopic Characterization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound, extrapolated from structurally similar molecules. These values should be considered as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H6.5 - 7.5mChemical shifts are dependent on the substitution pattern of the benzene ring.
NH₂1.5 - 3.0br sBroad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O.
H-43.8 - 4.2m
H-31.8 - 2.2m
H-23.2 - 3.6m
tert-Butyl~1.5sCharacteristic singlet for the 9 equivalent protons of the Boc protecting group.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbamate)154 - 156
Aromatic-C115 - 145
C(CH₃)₃~80Quaternary carbon of the Boc group.
C-445 - 55
C-240 - 50
C-325 - 35
C(CH₃)₃~28Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500MediumMay appear as a doublet for a primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Carbamate)1680 - 1700StrongCharacteristic strong absorption for the Boc protecting group.
N-H Bend (Amine)1590 - 1650Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1300Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺249.16M = C₁₄H₂₀N₂O₂ (Exact Mass: 248.1525)
[M+Na]⁺271.14
[M-Boc+H]⁺149.09Fragmentation corresponding to the loss of the tert-butoxycarbonyl group.
[M-C₄H₉]⁺192.08Fragmentation corresponding to the loss of the tert-butyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH₂).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard can be added.

  • Instrument Setup and Data Acquisition:

    • The NMR spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required.[1]

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum should be phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the thin solid film method are common techniques.[2][3]

  • Sample Preparation (Thin Solid Film Method): [2]

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: [3]

    • Record a background spectrum of the empty spectrometer.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

    • Typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amino group.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) can be added to the solution to promote protonation and enhance the signal in positive ion mode.

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragments.

    • Compare the experimental mass to the calculated mass to confirm the molecular formula.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR (Optional) Sample_Prep Sample Preparation (5-30 mg in deuterated solvent) Acquisition Data Acquisition Sample_Prep->Acquisition H1_NMR ¹H NMR Acquisition->H1_NMR C13_NMR ¹³C NMR Acquisition->C13_NMR COSY COSY Acquisition->COSY HSQC HSQC Acquisition->HSQC HMBC HMBC Acquisition->HMBC Processing Data Processing (FT, Phasing, Baseline Correction) Analysis Spectral Analysis & Assignment Processing->Analysis H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing

Caption: Detailed workflow for NMR spectroscopic analysis.

MS_IR_Workflow cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry IR_Sample_Prep Sample Preparation (Thin Film or ATR) IR_Acquisition Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute solution in MeOH/ACN) MS_Acquisition Data Acquisition (ESI Positive Mode) MS_Sample_Prep->MS_Acquisition MS_Analysis Molecular Ion & Fragment Analysis MS_Acquisition->MS_Analysis

Caption: Workflows for FT-IR and Mass Spectrometry analysis.

References

In-depth Technical Guide: 1H NMR Spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound (CAS Number: 944906-95-0), this guide will focus on a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. A comprehensive, standardized experimental protocol for acquiring such a spectrum is also provided. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

The structure of this compound is presented below, with protons labeled for the purpose of spectral assignment.

Structure with Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Based on the analysis of the molecular structure, the following table summarizes the predicted ¹H NMR spectral data. These predictions are based on typical chemical shift ranges for similar functional groups and spin-spin coupling patterns.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-77.2 - 7.4d (doublet)~ 7-81H
H-57.0 - 7.2d (doublet)~ 7-81H
H-66.8 - 7.0t (triplet)~ 7-81H
H-86.7 - 6.9t (triplet)~ 7-81H
H-44.0 - 4.2t (triplet)~ 6-71H
H-2eq3.8 - 4.0ddd (doublet of doublet of doublets)J(2eq, 2ax) ≈ 12-14, J(2eq, 3eq) ≈ 2-4, J(2eq, 3ax) ≈ 2-41H
H-2ax3.2 - 3.4ddd (doublet of doublet of doublets)J(2ax, 2eq) ≈ 12-14, J(2ax, 3ax) ≈ 10-12, J(2ax, 3eq) ≈ 4-61H
H-3eq2.0 - 2.2m (multiplet)-1H
H-3ax1.7 - 1.9m (multiplet)-1H
NH₂1.5 - 2.5br s (broad singlet)-2H
-C(CH₃)₃1.4 - 1.6s (singlet)-9H

Rationale for Predicted Spectral Assignments

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons are attached to the benzene ring and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The electron-donating nature of the nitrogen atom and the dihydroquinoline ring system will influence their precise chemical shifts. The expected multiplicities are based on ortho and meta couplings.

  • H-4 Proton: This proton is a methine proton attached to a carbon bearing an amino group and adjacent to an aromatic ring. This environment is expected to deshield the proton, shifting it downfield. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.

  • H-2 Protons: These are diastereotopic methylene protons adjacent to the nitrogen atom of the carbamate. The axial and equatorial protons will have different chemical shifts and coupling constants. The equatorial proton (H-2eq) is typically deshielded relative to the axial proton (H-2ax). Both will appear as complex multiplets due to geminal and vicinal couplings.

  • H-3 Protons: These are diastereotopic methylene protons. They will have different chemical shifts and will be split by each other (geminal coupling) and by the protons on C-2 and C-4 (vicinal coupling), resulting in complex multiplets.

  • Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, characteristic of the Boc protecting group.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

3.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound is not soluble in CDCl₃, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be tested.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

Parameter Recommended Value
Spectrometer Frequency400 or 500 MHz
Nucleus¹H
Pulse ProgramStandard single-pulse (e.g., zg30)
Spectral Width12-16 ppm
Number of Scans16-64 (depending on concentration)
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)3-4 seconds
Temperature298 K (25 °C)

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.

Logical Relationships in the ¹H NMR Spectrum

The connectivity and spatial relationships between the protons in this compound can be visualized through a logical relationship diagram. This diagram illustrates the expected spin-spin coupling interactions that give rise to the observed signal multiplicities.

Caption: Diagram of predicted ¹H-¹H spin-spin coupling relationships.

Conclusion

Mass Spectrometry of Boc-Protected Amino-Dihydroquinolines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected amino-dihydroquinolines, compounds of significant interest in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex nitrogen-containing molecules, and a thorough understanding of its behavior, alongside the fragmentation of the core dihydroquinoline structure, is crucial for accurate molecular characterization. This document outlines the fundamental principles of fragmentation for these molecules, details experimental protocols for their analysis, and presents data in a clear, comparative format.

Core Concepts in Fragmentation

The mass spectral fragmentation of Boc-protected amino-dihydroquinolines is characterized by two primary pathways that occur concurrently or sequentially: fragmentation of the Boc protecting group and fragmentation of the dihydroquinoline scaffold. The specific pathway and resulting ion intensities are influenced by the ionization technique employed, with Electrospray Ionization (ESI) and Electron Ionization (EI) being the most common.

Fragmentation of the Boc Protecting Group

The Boc group is notoriously labile under typical mass spectrometry conditions and exhibits a set of characteristic neutral losses and fragment ions. These fragmentation patterns are often the most dominant features in the mass spectrum.

Under ESI conditions, particularly in positive ion mode, the protonated molecule ([M+H]⁺) readily undergoes fragmentation. The primary pathways include:

  • Loss of isobutylene (C₄H₈): This is a hallmark fragmentation of the Boc group, resulting in a neutral loss of 56 Da. This occurs via a McLafferty-type rearrangement.[1]

  • Loss of the entire Boc group: A cleavage can result in the loss of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to the deprotected amine. This corresponds to a loss of 100 Da.

  • Formation of the tert-butyl cation: The tert-butyl carbocation ([C₄H₉]⁺) is a stable species and is often observed as a prominent peak at m/z 57.

  • Sequential loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide (44 Da).[2]

Under EI conditions, similar fragmentation is observed, with the tert-butyl cation (m/z 57) often being the base peak.

Fragmentation of the Dihydroquinoline Core

The fragmentation of the dihydroquinoline ring system is more complex and is influenced by the position of the amino group and other substituents. For 1,2,3,4-tetrahydroquinolines, which are structurally similar to dihydroquinolines, common fragmentation pathways have been identified. These include:

  • Loss of a hydrogen radical ([M-H]⁺): A common initial fragmentation step.

  • Loss of a methyl radical ([M-CH₃]⁺): If a methyl group is present.

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can occur, leading to characteristic fragments.

  • Loss of ethylene ([M-C₂H₄]⁺): Arising from the saturated portion of the ring.

In the case of quinoline derivatives, a characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the molecular ion. While less likely in the fully saturated ring of a tetrahydroquinoline, this can be a relevant pathway for dihydroquinolines depending on the location of the double bond.

Quantitative Data Presentation

The following tables summarize the expected major fragment ions for a generic Boc-protected amino-dihydroquinoline under different ionization conditions. The relative intensities are illustrative and will vary based on the specific molecular structure and instrument parameters.

Table 1: Predicted ESI-MS/MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss/Fragment
[M+H]⁺[M+H - 56]⁺56Isobutylene (C₄H₈) from Boc group
[M+H]⁺[M+H - 100]⁺100Boc group (C₅H₈O₂)
[M+H]⁺57-tert-butyl cation ([C₄H₉]⁺)
[M+H - 56]⁺[M+H - 56 - 44]⁺44Carbon dioxide (CO₂)
[M+H]⁺VariesVariesFragments from dihydroquinoline core

Table 2: Predicted EI-MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline (M⁺˙)

Fragment Ion (m/z)Relative IntensityProposed Identity
M⁺˙VariableMolecular Ion
M-15VariableLoss of CH₃
M-57HighLoss of tert-butyl radical
57Often Base Peaktert-butyl cation ([C₄H₉]⁺)
VariesVariableFragments from dihydroquinoline core

Experimental Protocols

The following are generalized protocols for the analysis of Boc-protected amino-dihydroquinolines by LC-MS and GC-MS. Optimization will be required for specific compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suitable for the direct analysis of these compounds.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.0-4.0 kV.
  • Drying Gas (N₂) Flow: 8-12 L/min.
  • Drying Gas Temperature: 300-350 °C.
  • Nebulizer Pressure: 30-45 psi.
  • Scan Range: m/z 50-1000.
  • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with collision energy optimized for the specific compound (typically in the range of 10-40 eV).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polarity of the amino group and the thermal lability of the Boc group, derivatization is often necessary for GC-MS analysis. However, direct injection can sometimes be used, though in-source fragmentation or degradation is common.[3]

1. Derivatization (Silylation):

  • Dry an aliquot of the sample completely under a stream of nitrogen.
  • Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
  • Heat the mixture at 60-80 °C for 30-60 minutes.
  • The resulting silylated derivative is then analyzed by GC-MS.

2. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Inlet Temperature: 250-280 °C (note: higher temperatures can cause degradation of the Boc group).[3]
  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

3. Mass Spectrometry Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-600.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical flow of analysis and the primary fragmentation pathways.

fragmentation_pathway M [M+H]⁺ Boc-Amino-Dihydroquinoline frag1 [M+H - 56]⁺ Loss of Isobutylene M->frag1 - C₄H₈ frag2 [M+H - 100]⁺ Deprotected Amine M->frag2 - Boc Group frag3 [C₄H₉]⁺ m/z 57 M->frag3 frag4 Further Fragmentation of Dihydroquinoline Core frag1->frag4 - CO₂ frag2->frag4

Caption: ESI-MS/MS fragmentation of Boc-protected amino-dihydroquinolines.

experimental_workflow cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis sample_prep_lc Sample Preparation (Dilution) lc_separation Reversed-Phase LC sample_prep_lc->lc_separation esi_ms ESI-MS Analysis (Positive Mode) lc_separation->esi_ms data_analysis_lc Data Analysis esi_ms->data_analysis_lc sample_prep_gc Sample Preparation (Derivatization) gc_separation Capillary GC sample_prep_gc->gc_separation ei_ms EI-MS Analysis gc_separation->ei_ms data_analysis_gc Data Analysis ei_ms->data_analysis_gc start Boc-Protected Amino- Dihydroquinoline Sample start->sample_prep_lc start->sample_prep_gc

Caption: General experimental workflows for MS analysis.

logical_relationship ionization Ionization Technique ESI (Soft Ionization) EI (Hard Ionization) observation Primary Observation Protonated Molecule ([M+H]⁺) Molecular Ion (M⁺˙) and Extensive Fragmentation ionization:f1->observation:f1 ionization:f2->observation:f2 fragmentation Dominant Fragmentation Controlled MS/MS Fragmentation In-Source Fragmentation observation:f1->fragmentation:f1 observation:f2->fragmentation:f2 boc_frag Boc Group Fragmentation Loss of C₄H₈ (-56 Da) Loss of Boc (-100 Da) [C₄H₉]⁺ (m/z 57) as Base Peak fragmentation:f1->boc_frag:f1 fragmentation:f2->boc_frag:f2 core_frag Core Fragmentation Observed in MS/MS Observed in MS¹ fragmentation:f1->core_frag:f1 fragmentation:f2->core_frag:f2

Caption: Ionization technique influences on observed spectra.

References

The Biological Versatility of Dihydroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of dihydroquinoline derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and elucidation of the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity

Dihydroquinoline derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various dihydroquinoline derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these findings is presented below.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Quinoline 13 HeLa (Cervical Cancer)8.3[1]
Tetrahydroquinoline 18 HeLa (Cervical Cancer)13.15[1]
Quinoline 12 PC3 (Prostate Cancer)31.37[1]
Quinoline 11 PC3 (Prostate Cancer)34.34[1]
Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline)H460 (Lung Carcinoma)4.9 ± 0.7[2]
A-431 (Skin Carcinoma)2.0 ± 0.9[2]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[2]
DU145 (Prostate Carcinoma)12.0 ± 1.6[2]
MCF7 (Breast Adenocarcinoma)14.6 ± 3.9[2]
Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)HCT-116 (Colon Cancer)12.04 ± 0.57[3]
A-549 (Lung Adenocarcinoma)12.55 ± 0.54[3]
Compound 19b HCT-116 (Colon Cancer)13.49 ± 0.20[3]
A-549 (Lung Adenocarcinoma)15.69 ± 2.56[3]
Compound 19c HCT-116 (Colon Cancer)12.96 ± 2.68[3]
A-549 (Lung Adenocarcinoma)28.44 ± 0.56[3]
Compound 20a HCT-116 (Colon Cancer)13.11 ± 1.55[3]
A-549 (Lung Adenocarcinoma)21.79 ± 0.22[3]
Compound 3b (Quinoline-based dihydrazone derivative)MCF-7 (Breast Cancer)7.016[4]
Compound 3c (Quinoline-based dihydrazone derivative)MCF-7 (Breast Cancer)7.05[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Dihydroquinoline derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Dihydroquinoline Dihydroquinoline Derivative Dihydroquinoline->PI3K Inhibits Dihydroquinoline->Akt Inhibits Dihydroquinoline->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Dihydroquinoline derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data
Compound/Derivative DescriptionMicroorganismMIC (µg/mL)Reference
Quinoline-based dihydrotriazine derivatives (93a-c) Staphylococcus aureus2[5]
Escherichia coli2[5]
Quinoline derivative 43a Various bacterial strains0.62[5]
Quinolinium iodide salts (58-62) Escherichia coli3.125 - 6.25[5]
1,2-dihydroquinolines Mycobacterium smegmatis mc² 1550.9 - 7.5 (IC50)[6]
Quinolone hydrazone derivatives (25, 26) Aspergillus fumigatus0.98[6]
Candida albicans0.49 - 0.98[6]
Streptococcus pneumoniae0.49[6]
Staphylococcus aureus0.98 - 1.95[6]
Escherichia coli0.49[6]
Mycobacterium tuberculosis0.39 - 0.78[6]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) S. pneumoniae ATCC 49619≤ 0.008[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Dihydroquinoline derivative stock solution

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the concentration to a specific McFarland standard (e.g., 0.5).

  • Serial Dilution: Prepare two-fold serial dilutions of the dihydroquinoline derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Dihydroquinoline derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

Compound IDDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Crude Mazaryun (low dose) N/A1 hr10[2]
5 hr19[2]
Crude Mazaryun (high dose) N/A1 hr11.3[2]
5 hr23.2[2]
Detoxified Mazaryun (low dose) N/A1 hr12.7[2]
5 hr19.3[2]
Detoxified Mazaryun (high dose) N/A1 hr24.9[2]
5 hr39.4[2]
Compound 1 (200 mg/kg)200 mg/kg4 hr96.31[7]
Compound 3 (200 mg/kg)200 mg/kg4 hr99.69[7]
Asparacosin A (10 mg/kg)10 mg/kg5 hrSignificant inhibition[8]
Asparacosin A (20 mg/kg)20 mg/kg3 hrSignificant inhibition[8]
Asparacosin A (40 mg/kg)40 mg/kg3 hrSignificant inhibition[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats or other suitable rodent model

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Dihydroquinoline derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the dihydroquinoline derivative or the standard drug to the respective groups of animals at a predetermined time before carrageenan injection. A control group receives the vehicle only.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydroquinoline derivatives can interfere with this pathway to exert their anti-inflammatory effects.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates Dihydroquinoline Dihydroquinoline Derivative Dihydroquinoline->IKK Inhibits Dihydroquinoline->NFkB Inhibits Nuclear Translocation

NF-κB signaling pathway inhibition.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Dihydroquinoline derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential by scavenging free radicals.

Quantitative Antioxidant Activity Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound/ExtractDPPH IC50 (µg/mL)Reference
n-hexane extract of P. retrofractum Vahl. 57.66[11]
ethyl acetate extract of P. retrofractum Vahl. 66.12[11]
methanol extract of P. retrofractum Vahl. 101.74[11]
Ascorbic Acid (Standard) 66.12[11]
Trolox (Standard) 3.765[12]
Ethanol extracts of non-roasting turmeric 4.424[12]
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Dihydroquinoline derivative stock solution

  • Standard antioxidant (e.g., ascorbic acid or Trolox)

  • 96-well microplates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare serial dilutions of the dihydroquinoline derivative and the standard antioxidant in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the diluted sample or standard to the respective wells. A control well should contain the DPPH solution and the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm. The violet color of the DPPH solution will fade in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the concentration to determine the IC50 value.[13]

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Dihydroquinoline derivatives have shown promise in protecting neurons from damage through various mechanisms, including antioxidant and anti-inflammatory actions.[14][15][16][17]

Experimental Insights

Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated its neuroprotective effects in a rat model of cerebral ischemia/reperfusion. Administration of DHQ was found to:

  • Reduce histopathological changes in the brain.[15][16]

  • Decrease markers of oxidative stress.[15][16]

  • Inhibit inflammation by reducing the expression of pro-inflammatory cytokines and NF-κB.[15][16][17]

  • Decrease apoptosis by reducing caspase activity and DNA fragmentation.[15][16]

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Start: Neuronal Cell Culture Pretreat Pre-treatment with Dihydroquinoline Derivative Start->Pretreat Induce Induce Neuronal Damage (e.g., with H₂O₂ or glutamate) Pretreat->Induce Incubate Incubate for a Specified Period Induce->Incubate Assess Assess Neuronal Viability (e.g., MTT Assay) Incubate->Assess End End: Determine Neuroprotective Effect Assess->End

In vitro neuroprotection assay workflow.

Conclusion

Dihydroquinoline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for new and improved treatments for a range of human diseases.

References

The Therapeutic Promise of Substituted Dihydroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of substituted dihydroquinolines, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details critical experimental methodologies, and elucidates the underlying signaling pathways associated with their therapeutic effects.

Anticancer Applications

Substituted dihydroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery essential for tumor growth and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various substituted dihydroquinolines has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Compound Class/ReferenceCancer Cell LineIC50 (µM)Citation
Tetrahydroquinolines H460 (Lung Carcinoma)4.9 ± 0.7
A-431 (Skin Carcinoma)2.0 ± 0.9
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3
Pyrazolo-quinoline Derivative (15) MCF-7 (Breast Adenocarcinoma)< 100[1]
HepG2 (Hepatocellular Carcinoma)< 100[1]
A549 (Lung Carcinoma)< 100[1]
Tetrahydroquinolinone (20d) HCT-116 (Colon Carcinoma)1.21 ± 0.13[2]
2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) SNB19 (Glioblastoma)38.3[1]
LN229 (Glioblastoma)40.6[1]
Dihydroindolo[2,1-a]isoquinolines (6c) Tubulin Polymerization3.1 ± 0.4[3]
Mechanisms of Anticancer Activity

Substituted dihydroquinolines exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Many dihydroquinoline derivatives trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[4][5] A novel tetrahydroquinoline derivative, 4ag, has been shown to induce apoptosis in glioblastoma cells by generating reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases-3/7.[1]

DHQ Substituted Dihydroquinoline ROS ↑ Reactive Oxygen Species (ROS) DHQ->ROS Bcl2 ↓ Bcl-2 DHQ->Bcl2 Mito Mitochondrial Membrane Depolarization ROS->Mito Bax ↑ Bax Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 | Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Fig. 1: Intrinsic Apoptosis Pathway Induced by Dihydroquinolines.

Certain dihydroquinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4] This is often achieved by interfering with the function of microtubules, essential components of the mitotic spindle.[3][6]

DHQ Substituted Dihydroquinoline Tubulin Tubulin Polymerization DHQ->Tubulin | Microtubule Microtubule Instability Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M DHQ Substituted Dihydroquinoline Gyrase DNA Gyrase/ Topoisomerase IV DHQ->Gyrase | DNA DNA Replication & Repair StrandBreaks DNA Strand Breaks DNA->StrandBreaks CellDeath Bacterial Cell Death StrandBreaks->CellDeath DHQ Substituted Dihydroquinoline OxidativeStress ↓ Oxidative Stress DHQ->OxidativeStress Inflammation ↓ Inflammation (↓ MPO, ↓ Cytokines) DHQ->Inflammation Apoptosis ↓ Apoptosis (↓ Caspases) DHQ->Apoptosis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

References

The Pivotal Role of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is paramount. Among these, tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate has emerged as a critical intermediate, providing a versatile platform for the development of a new generation of drug candidates. This technical guide offers an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this key molecule, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Amino-3,4-dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THIQ) and its dihydroquinoline analogues are privileged structures in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an amino group at the 4-position, combined with the protective tert-butoxycarbonyl (Boc) group on the nitrogen of the dihydroquinoline ring system, endows this compound with a unique combination of reactivity and stability. This makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting various disease areas. The Boc group serves as a crucial protecting group, allowing for selective modifications at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further functionalization.

Synthetic Pathways and Methodologies

The synthesis of the core intermediate, this compound, is a critical first step in its journey toward bioactive derivatives. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively detailed in the literature, its synthesis can be inferred from established methods for similar 4-amino-tetrahydroquinoline structures. A common strategy involves a multi-step sequence starting from a suitable quinoline precursor.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Synthesis of the Core Intermediate Start Substituted Quinoline Step1 Reduction to Tetrahydroquinoline Start->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Introduction of 4-amino group (e.g., via oxime reduction or reductive amination) Step2->Step3 Core tert-Butyl 4-amino-3,4-dihydro- quinoline-1(2H)-carboxylate Step3->Core

Caption: General synthetic workflow for the preparation of the core intermediate.

Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives (by analogy)

A representative method for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific target molecule, involves the nucleophilic substitution of a 4-chloroquinoline precursor.

  • Reaction Setup: A mixture of a 4-chloro-7-substituted-quinoline (1 equivalent) and the desired amine (2-3 equivalents) is prepared.

  • Solvent and Conditions: The reaction can be carried out neat or in a suitable solvent such as tert-butanol. The mixture is typically heated to 80-130°C for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent like dichloromethane. The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.

Derivatization and Structure-Activity Relationship (SAR) Studies

The primary amino group at the 4-position of this compound serves as a versatile handle for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies. This amino group can be acylated, alkylated, or used in reductive amination reactions to generate a diverse library of derivatives.

Derivatization_Pathways cluster_1 Derivatization Reactions cluster_2 Resulting Derivatives Core tert-Butyl 4-amino-3,4-dihydro- quinoline-1(2H)-carboxylate Acylation Acylation (R-COCl, R-COOH) Core->Acylation Alkylation Alkylation (R-X) Core->Alkylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Core->ReductiveAmination Amides 4-Amido Derivatives Acylation->Amides Amines 4-Alkylamino Derivatives Alkylation->Amines SubstitutedAmines 4-N-Substituted Amino Derivatives ReductiveAmination->SubstitutedAmines

Caption: Key derivatization pathways from the core intermediate.

Therapeutic Applications and Biological Activities of Derivatives

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in various therapeutic areas. The strategic modification of the 4-amino group of the dihydroquinoline core has led to the discovery of potent inhibitors of key biological targets.

Kinase Inhibitors in Oncology and Inflammation

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have highlighted the potential of 4-aminoquinoline derivatives as potent kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

A series of 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling.[1] These compounds have shown promise for the treatment of rheumatoid arthritis.[1]

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors:

Novel 4-aminoquinoline-based derivatives have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of immune signaling.[2] One of the lead compounds demonstrated high affinity and selectivity for RIPK2 and exhibited cellular anti-inflammatory effects.[2]

Table 1: Quantitative Biological Data for 4-Aminoquinoline Kinase Inhibitor Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
25 BTKWT5.3[1]
25 BTKC481S39[1]
14 RIPK25.1 ± 1.6[2]
Ponatinib RIPK28.2 ± 2.9[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is as follows:

  • Reagents: Recombinant human kinase, appropriate substrate, ATP, and test compounds.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Anticancer and Cytotoxic Activity

The 4-aminoquinoline scaffold is also a promising framework for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Cytotoxicity against Breast Cancer Cell Lines:

A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB-468. Several compounds exhibited significant cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-468) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its strategic design allows for the efficient synthesis of diverse libraries of compounds with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors and cytotoxic agents from this core structure underscores its immense potential.

Drug_Discovery_Logic cluster_3 Drug Discovery Process Core tert-Butyl 4-amino-3,4-dihydro- quinoline-1(2H)-carboxylate Derivatization Chemical Derivatization Core->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: The logical flow of drug discovery starting from the core molecule.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dihydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel dihydroquinoline scaffolds, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Strategies for Dihydroquinoline Scaffolds

The construction of the dihydroquinoline nucleus can be achieved through various synthetic methodologies, ranging from classical multicomponent reactions to modern catalytic strategies. This section details three prominent and versatile methods for the synthesis of these valuable heterocyclic compounds.

Three-Component Synthesis of Dihydroquinoline Embelin Derivatives

A robust and efficient method for the synthesis of dihydroquinoline derivatives involves a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] This approach allows for the rapid generation of molecular diversity.

Experimental Protocol:

A mixture of embelin (1.0 mmol), an aromatic aldehyde (1.0 mmol), an aniline (1.0 mmol), and a catalytic amount of a Lewis acid such as silver trifluoromethanesulfonate (AgOTf) is heated in a suitable solvent (e.g., ethanol) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired dihydroquinoline embelin derivative.[1]

Catalytic Annulation of α,β-Unsaturated N-Arylamides

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be effectively achieved through the catalytic annulation of readily available α,β-unsaturated N-arylamides. This strategy encompasses various modes of activation, including electrophilic, radical, and photochemical cyclizations.[2]

Experimental Protocol:

To a solution of the α,β-unsaturated N-arylamide (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water), a catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈) are added.[3] The reaction mixture is then stirred at a specified temperature for a designated time, with progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The residue is purified by column chromatography to yield the 3,4-dihydroquinolin-2(1H)-one.[3]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

A novel and efficient approach to 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[4][5][6] This method offers a mild and selective route to this class of dihydroquinolines.

Experimental Protocol:

The N-prenylated 2-aminobenzaldehyde substrate (1.0 mmol) and a bicyclic hydrazine catalyst (e.g., 10 mol%) are dissolved in an alcohol solvent (e.g., isopropanol) in a sealed tube. The reaction mixture is heated at a specific temperature (e.g., 120-140 °C) for a set period.[4] The reaction is monitored by NMR spectroscopy or TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to give the corresponding 1,2-dihydroquinoline.[4]

Biological Activities and Quantitative Data

Dihydroquinoline derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative novel dihydroquinoline scaffolds.

CompoundHCT-116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)Reference
Dihydroquinoline Embelin Derivative 1 > 40 µM--> 40 µM[1]
Dihydroquinoline Embelin Derivative 2 > 40 µM--> 40 µM[1]
3,4-Diaryl-Tetrahydroquinoline 3c 4.4 ± 1.3 µM4.9 ± 0.7 µM--[7]
Quinoline-based Dihydrazone 3b ---7.016 µM[7]
Quinoline-based Dihydrazone 3c -34.32 µM-7.05 µM[7]
Quinoline-Chalcone Derivative 12e 5.34 µM--5.21 µM[8]

Table 1: IC50 values of novel dihydroquinoline derivatives against various human cancer cell lines.

CompoundMGC-803 (Gastric)BEL-7402 (Hepatoma)BGC-823 (Gastric)Reference
Quinoline-based Dihydrazone 3c ---[7]
Quinoline-Chalcone Derivative 12e 1.38 µM--[8]

Table 2: IC50 values of additional novel dihydroquinoline derivatives against human cancer cell lines.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many dihydroquinoline derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades frequently targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to inhibit this pathway at various nodes.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation DHQ Dihydroquinoline Derivative DHQ->PI3K DHQ->Akt DHQ->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydroquinoline derivatives.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer, making it an attractive therapeutic target.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation DHQ Dihydroquinoline Derivative DHQ->Raf DHQ->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by dihydroquinoline derivatives.

Experimental and Synthetic Workflows

The successful discovery and development of novel dihydroquinoline scaffolds rely on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Anilines, Aldehydes) Synthesis Chemical Synthesis (e.g., Three-Component Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Cytotoxicity Assays) Characterization->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: General experimental workflow for the synthesis and evaluation of dihydroquinolines.

Synthesis_Logic Goal Target Dihydroquinoline Scaffold Method1 Three-Component Reaction Goal->Method1 Method2 Catalytic Annulation Goal->Method2 Method3 RCCOM Goal->Method3 Reactants1 Aniline, Aldehyde, 1,3-Dicarbonyl Method1->Reactants1 Reactants2 α,β-Unsaturated N-Arylamide Method2->Reactants2 Reactants3 N-Prenylated 2-Aminobenzaldehyde Method3->Reactants3 Product Novel Dihydroquinoline Derivative Reactants1->Product Reactants2->Product Reactants3->Product

Caption: Logical relationship of synthetic approaches to novel dihydroquinoline scaffolds.

References

Methodological & Application

Synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the synthesis of the key intermediate, tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, followed by a reductive amination to yield the target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the construction of the N-Boc protected 4-quinolone core. The subsequent step introduces the C4-amino group via a reductive amination of the ketone functionality. This pathway is efficient and amenable to scale-up for the generation of libraries of analogues for structure-activity relationship (SAR) studies.

Synthesis_Pathway start Commercially Available Starting Materials step1 Step 1: Synthesis of tert-butyl 4-oxo-3,4-dihydroquinoline- 1(2H)-carboxylate start->step1 Reagents & Conditions step2 Step 2: Reductive Amination step1->step2 Intermediate product tert-Butyl 4-amino-3,4-dihydroquinoline- 1(2H)-carboxylate step2->product Final Product

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

This protocol outlines the preparation of the key ketone intermediate. The reaction proceeds via an intramolecular cyclization.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Appropriate starting materials----
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25--
Suitable base (e.g., Triethylamine)C₆H₁₅N101.19--
Appropriate solvent (e.g., Dichloromethane)CH₂Cl₂84.93--
Acid for workup (e.g., 1 M HCl)HCl36.46--
Saturated sodium bicarbonate solutionNaHCO₃84.01--
BrineNaCl58.44--
Anhydrous sodium sulfateNa₂SO₄142.04--

Procedure:

  • To a solution of the starting aniline derivative in an appropriate solvent, add the base and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

Expected Yield and Characterization:

  • Yield: Typically in the range of 70-90%.

  • Appearance: White to off-white solid.

  • Characterization Data: To be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Reductive Amination to Yield this compound

This protocol describes the conversion of the ketone intermediate to the final amino product.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification ketone Dissolve tert-butyl 4-oxo-3,4- dihydroquinoline-1(2H)-carboxylate in Methanol reagents Add Ammonium Acetate ketone->reagents stir1 Stir at Room Temperature reagents->stir1 add_nabh3cn Add Sodium Cyanoborohydride Portion-wise stir1->add_nabh3cn stir2 Stir Overnight add_nabh3cn->stir2 concentrate Concentrate Reaction Mixture stir2->concentrate partition Partition between Ethyl Acetate and Water concentrate->partition extract Extract Aqueous Layer partition->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Sodium Sulfate and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the reductive amination step.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylateC₁₄H₁₇NO₃247.291.0 g4.04 mmol
Ammonium AcetateC₂H₇NO₂77.083.12 g40.4 mmol
Sodium CyanoborohydrideNaBH₃CN62.840.38 g6.06 mmol
MethanolCH₃OH32.0420 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in methanol.

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain this compound.

Expected Yield and Characterization:

  • Yield: Typically 60-80%.

  • Appearance: A solid or viscous oil.

  • Characterization Data: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

StepReagentMolar Equivalent
1Starting Material1.0
1Boc₂O1.1 - 1.5
1Base1.5 - 2.0
2tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate1.0
2Ammonium Acetate10.0
2Sodium Cyanoborohydride1.5

Table 2: Typical Reaction Conditions and Outcomes

StepReactionSolventTemperatureTimeTypical Yield (%)
1Boc-protection and CyclizationDichloromethane0 °C to RT12-24 h70 - 90
2Reductive AminationMethanolRT12-18 h60 - 80

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanoborohydride is toxic and should be handled with care. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Organic solvents are flammable and should be kept away from ignition sources.

These protocols provide a robust and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. Researchers can adapt these procedures for the synthesis of a diverse range of analogues for further biological evaluation.

Application Note: A Detailed Protocol for the tert-Butoxycarbonyl (Boc) Protection of 4-Amino-3,4-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive experimental protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-amino-3,4-dihydroquinoline. The Boc group is a crucial protecting group in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability in various conditions and its facile removal under acidic conditions.[1][2] This protocol details the use of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in a straightforward and efficient procedure suitable for a laboratory setting.

Reaction Principle

The primary amino group of 4-amino-3,4-dihydroquinoline acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate.[3] In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), the reaction proceeds to form the N-Boc protected carbamate derivative, tert-butyl (3,4-dihydroquinolin-4-yl)carbamate. The base neutralizes the acidic byproduct generated during the reaction, driving it to completion. The Boc group is stable towards most nucleophiles and bases, making it an excellent choice for orthogonal protection strategies.[1]

Experimental Protocol

This protocol outlines a reliable method for the Boc protection of 4-amino-3,4-dihydroquinoline on a 1 mmol scale.

2.1 Materials and Equipment

  • Reagents:

    • 4-Amino-3,4-dihydroquinoline

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N), distilled

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Equipment:

    • 100 mL Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

2.2 Reagent Quantities

The following table summarizes the quantities of reagents required for a 1.0 mmol scale reaction.

ReagentMolecular Wt. ( g/mol )EquivalentsAmount (mmol)Quantity
4-Amino-3,4-dihydroquinoline146.191.01.0146.2 mg
Di-tert-butyl dicarbonate (Boc₂O)218.251.11.1240.1 mg
Triethylamine (Et₃N)101.191.51.50.21 mL (151.8 mg)
Dichloromethane (DCM)---~20 mL

2.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-amino-3,4-dihydroquinoline (146.2 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the amine is fully dissolved.

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (240.1 mg, 1.1 mmol) to the reaction mixture in one portion. The reaction is typically performed at room temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3,4-dihydroquinolin-4-yl)carbamate.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow.

G sub 4-Amino-3,4-dihydroquinoline plus + sub->dummy boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->dummy prod tert-Butyl (3,4-dihydroquinolin-4-yl)carbamate base Et₃N (Base) DCM (Solvent) dummy->prod

Caption: Chemical scheme for the Boc protection of 4-amino-3,4-dihydroquinoline.

G start Start: Weigh Reagents dissolve 1. Dissolve 4-amino-3,4-dihydroquinoline in anhydrous DCM start->dissolve add_base 2. Add Triethylamine (Et₃N) dissolve->add_base add_boc 3. Add Di-tert-butyl dicarbonate (Boc₂O) add_base->add_boc react 4. Stir at Room Temperature (2-4 hours) add_boc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry organic layer (Na₂SO₄) & Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for Boc protection of 4-amino-3,4-dihydroquinoline.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

Application Notes and Protocols: Lewis Acid Catalysts for Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroquinolines are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals, natural products, and functional materials. Their significant biological activities, including antimalarial, anticancer, and antiviral properties, have made the development of efficient and selective synthetic methodologies a key focus in organic chemistry and drug discovery. Among the various synthetic strategies, Lewis acid catalysis has emerged as a powerful tool for the construction of the dihydroquinoline scaffold, offering advantages such as mild reaction conditions, high yields, and the potential for asymmetric synthesis.

This document provides a detailed overview of the application of Lewis acid catalysts in the synthesis of dihydroquinolines, with a focus on common synthetic routes like the Friedländer annulation and the Povarov reaction. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of reaction mechanisms and workflows to aid researchers in the practical application of these methods.

Key Synthetic Strategies

Several Lewis acid-catalyzed reactions are prominently used for the synthesis of dihydroquinolines. These methods often involve the condensation and cyclization of anilines with various carbonyl compounds or alkenes.

1. Friedländer Annulation: This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester or a ketone, to form a quinoline or dihydroquinoline.[1][2] Lewis acids are employed to activate the carbonyl groups, thereby facilitating the condensation and subsequent cyclization.[1][3]

2. Povarov Reaction: This is a [4+2] cycloaddition reaction between an N-arylimine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to dihydroquinolines or quinolines.[4][5] Lewis acids are crucial for activating the imine towards nucleophilic attack by the alkene.[4][5]

3. Other Cyclization Reactions: Various other Lewis acid-catalyzed cyclization strategies have been developed, including intramolecular redox processes and cascade reactions.[6][7]

Data Presentation: Comparison of Lewis Acid Catalysts

The choice of Lewis acid catalyst can significantly impact the yield, selectivity, and reaction conditions for dihydroquinoline synthesis. The following tables summarize quantitative data from the literature for different catalytic systems.

Table 1: Lewis Acid Catalysts in Friedländer Annulation for Quinolines

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃2-Aminoarylketones and β-ketoesters/diketonesSolvent-freeNot specifiedNot specified75–92[1]
Bi(OTf)₃2-Aminoaryl ketones and carbonyl compoundsNot specifiedNot specifiedNot specifiedHigh yields[2]
Zr(OTf)₄2-Aminoaryl ketones and carbonyl compoundsNot specifiedNot specifiedNot specifiedHigh yields[2]
Zn(OTf)₂2-Aminoaryl ketones and carbonyl compoundsNot specifiedNot specifiedNot specifiedHigh yields[2]
LiOTf2-Aminoaryl ketones and carbonyl compoundsNeatNot specifiedNot specifiedHigh yields[2]
SiO₂ nanoparticles2-Aminoaryl ketones and carbonyl compoundsMicrowave100Short93[2]
[Hbim]BF₄Anilines and aldehydesSolvent-free1003-6 h93[2]
ImBu-SO₃H2-Aminoaryl ketones and carbonyl compoundsSolvent-free5030 min92[2]

Table 2: Lewis Acid Catalysts in Povarov Reaction for Tetrahydroquinoline Synthesis

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
AlCl₃ (1 equiv.)N-aryl aldimines and vinyl ethersEt₂O30Not specified31-53[4]
Cu(OTf)₂ (10 mol%)N-aryl aldimines and vinyl ethersEtOH40Not specified0-30[4]
Gd(OTf)₃Intramolecular 1,5-hydride shift/ring closureNot specifiedNot specifiedNot specifiedSuperior to Sc(OTf)₃[6]

Table 3: Other Lewis Acid-Catalyzed Dihydroquinoline Syntheses

CatalystReaction TypeSubstratesSolventTemperature (°C)TimeYield (%)Reference
AgOTf (20 mol%)Multicomponent reactionEmbelin, 4-nitrobenzaldehyde, anilineEtOH15015 min80[8]
CuICascade radical addition/cyclizationN-phenylcinnamamides and Togni's reagentCHCl₃Not specifiedNot specifiedWide functional group tolerance[7]
FeCl₂·4H₂OAlkylation/cyclizationN-arylamides and peresters/peroxidesDMFNot specifiedNot specifiedGood yields[7]
Sc(OTf)₃ / Chiral LigandEnantioselective 6π-photocyclizationAcrylanilidesNot specifiedNot specifiedNot specifiedModerate to excellent yields[7]
In(OTf)₃ / Chiral ImidazolidinoneAsymmetric addition of aldehydes to N-acyl quinoliniumsAldehydes and N-acyl quinoliniumsNot specifiedNot specifiedNot specifiedGood yields, excellent selectivities[9]

Experimental Protocols

The following are detailed experimental protocols for key reactions cited in the literature.

Protocol 1: In(OTf)₃-Catalyzed Friedländer Annulation for Quinolines[1]

This protocol describes a general procedure for the indium(III) triflate-catalyzed synthesis of functionalized quinolines under solvent-free conditions.

Materials:

  • Substituted 2-aminoarylketone (1.0 mmol)

  • Carbonyl compound with an active methylene group (e.g., β-ketoester, diketone) (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoarylketone (1.0 mmol), the carbonyl compound (1.2 mmol), and In(OTf)₃ (0.05 mmol).

  • Heat the reaction mixture with stirring at the appropriate temperature (optimized for specific substrates, typically 80-120 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Lewis Acid-Catalyzed Povarov Reaction for Tetrahydroquinolines (Multicomponent)[4]

This protocol outlines a three-component reaction for the synthesis of 2,4-substituted tetrahydroquinolines.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Electron-rich olefin (e.g., ethyl vinyl ether) (1.5 mmol)

  • Lewis acid catalyst (e.g., AlCl₃ (10 mol%) or Cu(OTf)₂ (10 mol%))

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 mmol) and substituted aniline (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add the Lewis acid catalyst (0.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in situ formation of the N-arylimine.

  • Add the electron-rich olefin (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 45 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired tetrahydroquinoline.

Protocol 3: AgOTf-Catalyzed Multicomponent Synthesis of Dihydroquinoline Embelin Derivatives[8]

This protocol details the synthesis of dihydroquinoline derivatives of embelin, a natural product.

Materials:

  • Embelin (1.0 mmol)

  • Substituted aromatic aldehyde (1.5 mmol)

  • Aniline (1.5 mmol)

  • Silver triflate (AgOTf) (20 mol%)

  • Ethanol (EtOH)

Procedure:

  • In a sealed tube, combine embelin (1.0 mmol), the substituted aromatic aldehyde (1.5 mmol), aniline (1.5 mmol), and AgOTf (0.2 mmol) in ethanol.

  • Heat the reaction mixture to 150 °C for 15 minutes.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired dihydroquinoline derivative.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms and experimental workflows for the synthesis of dihydroquinolines.

Friedlander_Annulation cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Activated Carbonyl Activated Carbonyl 2-Aminoaryl Ketone->Activated Carbonyl Coordination Active Methylene Compound Active Methylene Compound Enamine/Enolate Enamine/Enolate Active Methylene Compound->Enamine/Enolate Lewis Acid Lewis Acid Lewis Acid->Activated Carbonyl Condensation Adduct Condensation Adduct Activated Carbonyl->Condensation Adduct Enamine/Enolate->Condensation Adduct Cyclized Intermediate Cyclized Intermediate Condensation Adduct->Cyclized Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized Intermediate->Dihydroquinoline Dehydration Povarov_Reaction cluster_reactants Reactants Aniline Aniline Imine Formation Imine Formation Aniline->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Lewis Acid Lewis Acid Imine Activation Imine Activation Lewis Acid->Imine Activation Imine Formation->Imine Activation Imine Activation->Cycloaddition Tetrahydroquinoline Tetrahydroquinoline Cycloaddition->Tetrahydroquinoline Experimental_Workflow Start Start Reactant_Mixing Combine Reactants and Catalyst Start->Reactant_Mixing Reaction Heat and Stir under Inert Atmosphere Reactant_Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End

References

Metal-Catalyzed Synthesis of Dihydroquinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinolinone scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their synthesis has been a subject of intense research, with metal-catalyzed methods emerging as powerful and versatile tools for their construction. These catalytic systems offer significant advantages, including high efficiency, broad substrate scope, and the ability to control stereochemistry, which is crucial for developing effective therapeutics.

This document provides detailed application notes and experimental protocols for the synthesis of dihydroquinolinones using various metal catalysts, including palladium, copper, iron, gold, and rhodium. The information is intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the adoption and optimization of these synthetic methodologies.

Palladium-Catalyzed Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of dihydroquinolinones, primarily through intramolecular Heck reactions, is well-established. These reactions typically involve the cyclization of an ortho-halo-substituted N-arylacrylamide.

Quantitative Data Summary: Palladium-Catalyzed Reactions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(PPh₃)₂Cl₂ (10)DPPP (20)K₂CO₃ (3)CH₃CN8020up to 95[1]
2Pd(OAc)₂PPh₃Ag₂CO₃THF66--[2]
3Pd(OAc)₂(R)-BINAP----up to 18 ee[3]

DPPP = 1,3-Bis(diphenylphosphino)propane (R)-BINAP = (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is adapted from a procedure for the synthesis of 1,2-dihydroquinolines, which are structurally related to dihydroquinolinones and are formed via a similar palladium-catalyzed intramolecular cyclization.[1]

Materials:

  • o-Bromo substituted Morita-Baylis-Hillman (MBH) alcohol (1.0 equiv)

  • Amine (e.g., tosylamine) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (10 mol%)

  • 1,3-Bis(diphenylphosphino)propane (DPPP) (20 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a dry reaction vessel, add the o-bromo substituted MBH alcohol, amine, Pd(PPh₃)₂Cl₂, DPPP, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C and stir for 20 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinolinone.

Copper-Catalyzed Synthesis

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of dihydroquinolinones. These reactions often proceed via radical pathways, enabling the use of a wide range of starting materials.

Quantitative Data Summary: Copper-Catalyzed Reactions
EntryCatalyst (mol%)Oxidant/ReagentSolventTemp (°C)Time (h)Yield (%)Ref.
1Cu(I) catalyst (20)Phosphite diesters---Good[4]
2CuCl/Ligand----Moderate to Good[5]
Experimental Protocol: Copper-Catalyzed Radical Cyclization of N-Arylcinnamamides

This protocol describes a general procedure for the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides.

Materials:

  • N-arylcinnamamide (1.0 equiv)

  • Radical precursor (e.g., ether, alcohol, or alkane) (as solvent or reagent)

  • Copper(I) or Copper(II) salt (e.g., Cu₂O, CuI) (10-20 mol%)

  • Oxidant (e.g., tert-butyl peroxybenzoate - TBPB) (2.0 equiv)

  • Solvent (if the radical precursor is not the solvent)

Procedure:

  • In a sealed tube, dissolve the N-arylcinnamamide and the copper catalyst in the radical precursor solvent (e.g., toluene, THF).

  • Add the oxidant to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the dihydroquinolinone product.

Iron-Catalyzed Synthesis

Iron, being an earth-abundant and non-toxic metal, provides a sustainable platform for catalysis. Iron-catalyzed syntheses of dihydroquinolinones often involve radical-mediated pathways.

Quantitative Data Summary: Iron-Catalyzed Reactions
EntryCatalystReagentSolventTemp (°C)Time (h)Yield (%)Ref.
1FeCl₂·4H₂OPeresters/PeroxidesDMF--up to 91[6]
Experimental Protocol: FeCl₂-Catalyzed Decarboxylative Radical Alkylation/Cyclization

This protocol is based on the FeCl₂-catalyzed reaction of N-phenylcinnamamides with peresters.[6]

Materials:

  • N-phenylcinnamamide (1.0 equiv)

  • Perester (e.g., tert-butyl peroxy-2-ethylhexanoate) (2.0 equiv)

  • FeCl₂·4H₂O (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add N-phenylcinnamamide, FeCl₂·4H₂O, and DMF.

  • Stir the mixture under an inert atmosphere.

  • Add the perester dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours) until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the alkylated dihydroquinolinone.

Gold-Catalyzed Synthesis

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the intramolecular hydroarylation of N-propargylanilines, providing a direct route to 4-substituted-1,2-dihydroquinolines.

Quantitative Data Summary: Gold-Catalyzed Reactions

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---| | 1 | JPAu(CH₃CN)SbF₆ (4) | DCM | 80 | - | - |[7] | | 2 | XPhosAuNTf₂ | HFIP | - | - | up to 87 |[8] |

DCM = Dichloromethane HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation

This protocol is a general procedure for the Au(I)-catalyzed cyclization of N-ethoxycarbonyl-N-propargylanilines.

Materials:

  • N-ethoxycarbonyl-N-propargylaniline derivative (1.0 equiv)

  • Gold(I) catalyst (e.g., JPAu(CH₃CN)SbF₆ or XPhosAuNTf₂) (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or hexafluoroisopropanol (HFIP)

Procedure:

  • Dissolve the N-ethoxycarbonyl-N-propargylaniline substrate in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to 80 °C) for the required time (typically 1-24 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the 4-substituted-1,2-dihydroquinoline.

Rhodium-Catalyzed Synthesis

Rhodium catalysis has been effectively employed in the asymmetric synthesis of tetrahydroquinolines, which are precursors to dihydroquinolinones, often through conjugate addition reactions.

Quantitative Data Summary: Rhodium-Catalyzed Reactions
EntryCatalyst (mol%)Ligand (mol%)ReagentSolventYield (%)ee (%)Ref.
1[Rh(nbd)Cl]₂ (3)(R,R,S,S)-Duanphos (6)Boc-protected pinacolboronateToluene/TFAGood to ExcellentGood to Excellent[9]

nbd = norbornadiene TFA = Trifluoroacetic acid

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is adapted for the asymmetric synthesis of tetrahydroquinolines.[9]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Boc-protected 2-aminophenyl pinacolboronate (1.2 equiv)

  • [Rh(nbd)Cl]₂ (3 mol%)

  • (R,R,S,S)-Duanphos (6 mol%)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

Procedure:

  • In a glovebox, charge a vial with [Rh(nbd)Cl]₂ and (R,R,S,S)-Duanphos.

  • Add anhydrous toluene and stir to form the catalyst solution.

  • In a separate flask, dissolve the α,β-unsaturated ketone and the Boc-protected 2-aminophenyl pinacolboronate in toluene.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion of the conjugate addition, add trifluoroacetic acid and triethylsilane to the reaction mixture to effect deprotection and reductive cyclization.

  • Stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the enantioenriched tetrahydroquinoline.

Visualizations

Reaction Mechanism: Palladium-Catalyzed Intramolecular Heck Reaction

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Intra Intramolecular Carbopalladation Coord->Intra PdAlkyl Cyclized Pd(II) Intermediate Intra->PdAlkyl Beta β-Hydride Elimination PdAlkyl->Beta Product_PdH Product-Pd(II)-H Beta->Product_PdH Reduct Reductive Elimination Product_PdH->Reduct Product Dihydro- quinolinone Product_PdH->Product Reduct->Pd0 HX_Base H-Base⁺ X⁻ Reduct->HX_Base Start Ar-X (Substrate) Start->OxAdd Base Base Base->Reduct

Caption: Generalized mechanism for the intramolecular Heck reaction.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Substrate, Catalyst, Ligand, Base, Solvent) B 2. Inert Atmosphere (N₂ or Ar) A->B C 3. Heating & Stirring (e.g., 80°C, 20h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for synthesis.

References

Application Notes and Protocols: Deprotection of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate to yield 1,2,3,4-tetrahydroquinolin-4-amine. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The following sections detail the most common and effective methods for the deprotection of this specific substrate, including quantitative data, detailed experimental procedures, and visual diagrams of the workflow.

Introduction

The deprotection of this compound is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting product, 1,2,3,4-tetrahydroquinolin-4-amine, serves as a valuable building block in medicinal chemistry. The selection of the appropriate deprotection method is crucial to ensure high yield, purity, and compatibility with other functional groups present in the molecule. The two most prevalent methods for Boc deprotection, acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane, are presented here.

Data Presentation

The following table summarizes the quantitative data for the two primary deprotection methods of this compound.

MethodReagentsSolventTemperatureTimeYieldPurityReference
Method A Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature18 h87%>95%[1]
Method B 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature30 min>95%>98%[2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the general experimental workflow for the deprotection process.

Deprotection_Reaction reactant This compound product 1,2,3,4-Tetrahydroquinolin-4-amine reactant->product  Deprotection byproducts CO₂ + Isobutylene product->byproducts reagent H⁺ (TFA or HCl) reagent->reactant Experimental_Workflow start Start dissolve Dissolve Boc-protected amine in appropriate solvent start->dissolve add_acid Add acidic reagent (TFA or HCl in Dioxane) dissolve->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete isolate Isolate and purify product workup->isolate end End isolate->end

References

Application Notes and Protocols for the Derivatization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a versatile building block in medicinal chemistry. The primary amino group at the C4 position serves as a key handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common derivatization reactions, including N-acylation, N-sulfonylation, urea and thiourea formation, and reductive amination.

N-Acylation

N-acylation is a fundamental transformation for converting the primary amine into an amide. This modification can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Experimental Protocol:

A general procedure for the N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:
Acylating AgentProductYield (%)
Acetyl chloridetert-Butyl 4-(acetylamino)-3,4-dihydroquinoline-1(2H)-carboxylate85-95
Benzoyl chloridetert-Butyl 4-(benzamido)-3,4-dihydroquinoline-1(2H)-carboxylate80-90

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow:

acylation_workflow start Dissolve amine in DCM add_base Add triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add acylating agent cool->add_acyl react Stir at RT add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Work-up and extraction quench->extract purify Purify by chromatography extract->purify product Isolated N-acylated product purify->product

Caption: N-Acylation Experimental Workflow.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor, and is often used as a bioisostere for a carboxylic acid or amide.

Experimental Protocol:

The reaction of the primary amine with a sulfonyl chloride in the presence of a base is a common method for the synthesis of sulfonamides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • Triethylamine (if using DCM as solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1-1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.

  • Wash the organic solution with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:
Sulfonyl ChlorideProductYield (%)
Benzenesulfonyl chloridetert-Butyl 4-(phenylsulfonamido)-3,4-dihydroquinoline-1(2H)-carboxylate75-85
p-Toluenesulfonyl chloridetert-Butyl 4-(tosylamino)-3,4-dihydroquinoline-1(2H)-carboxylate80-90

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores capable of forming multiple hydrogen bonds, making them valuable for enhancing binding affinity to biological targets.

Experimental Protocol:

Ureas and thioureas can be synthesized by reacting the primary amine with an isocyanate or isothiocyanate, respectively.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate) or Isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous THF or DCM

  • Hexanes or diethyl ether for precipitation

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add the isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like hexanes or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Data Presentation:
ReagentProductYield (%)
Phenyl isocyanatetert-Butyl 4-(3-phenylureido)-3,4-dihydroquinoline-1(2H)-carboxylate>90
Phenyl isothiocyanatetert-Butyl 4-(3-phenylthioureido)-3,4-dihydroquinoline-1(2H)-carboxylate>90

Note: These reactions are often high-yielding.

Signaling Pathway Diagram:

urea_formation Amine Primary Amine (this compound) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Isocyanate Isocyanate / Isothiocyanate Isocyanate->Nucleophilic_Attack Product Urea / Thiourea Derivative Nucleophilic_Attack->Product

Caption: Urea/Thiourea Formation Pathway.

Reductive Amination

Reductive amination allows for the introduction of alkyl or arylalkyl substituents on the primary amine, providing access to secondary amines. This is a powerful method for modulating lipophilicity and basicity.

Experimental Protocol:

This one-pot procedure involves the in-situ formation of an imine between the primary amine and a carbonyl compound, followed by reduction with a selective reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:
Carbonyl CompoundProductYield (%)
Benzaldehydetert-Butyl 4-(benzylamino)-3,4-dihydroquinoline-1(2H)-carboxylate70-85
Acetonetert-Butyl 4-(isopropylamino)-3,4-dihydroquinoline-1(2H)-carboxylate65-80

Note: Yields can be influenced by the reactivity of the carbonyl compound and the choice of reducing agent.

Experimental Workflow:

reductive_amination_workflow start Mix amine, carbonyl, and acid catalyst imine_formation Imine formation (1-2h) start->imine_formation add_reductant Add reducing agent (e.g., STAB) imine_formation->add_reductant reduction Reduction (12-24h) add_reductant->reduction quench Quench with NaHCO3 (aq) reduction->quench workup Work-up and extraction quench->workup purify Purify by chromatography workup->purify product Isolated secondary amine purify->product

Caption: Reductive Amination Workflow.

Application Notes and Protocols for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a versatile synthetic intermediate in the field of medicinal chemistry and drug discovery. The presence of a Boc-protected nitrogen and a primary amino group on the dihydroquinoline scaffold makes it a valuable building block for the synthesis of a diverse range of substituted quinoline derivatives with potential therapeutic applications.

Overview of Synthetic Utility

This compound serves as a key starting material for the introduction of various functionalities at the 4-position of the dihydroquinoline core. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen ensures stability during many chemical transformations and can be readily removed under acidic conditions to allow for further derivatization. The primary amino group at the 4-position is a nucleophilic handle that can participate in a variety of chemical reactions, including:

  • N-Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties.

  • N-Acylation: Formation of amides, sulfonamides, and ureas.

  • Reductive Amination: Reaction with aldehydes and ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl and heteroaryl halides.

These reactions enable the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of diseases.

Experimental Protocols

While specific experimental data for reactions directly utilizing this compound is not extensively available in the public domain, the following protocols for analogous structures provide a strong foundation for its application. Researchers should optimize these conditions for the specific substrate and desired product.

General Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a Boc-protected amino-dihydroisoquinoline, which can be adapted for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and degas with an inert gas (e.g., argon).

  • Add cesium carbonate (1.0 eq) to the reaction mixture.

  • Add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with MTBE.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of base and solvent may need to be optimized depending on the reactivity of the alkyl halide.

General Protocol for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This protocol provides a general guideline for the reaction of an amino-dihydroquinoline with a carbonyl compound.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

Reaction TypeSubstrate AnalogueReagentsSolventYield (%)Reference
N-Alkylationtert-butyl (3,4-dihydroxyphenethyl)carbamateAllyl bromide, Cs₂CO₃DMF80[1]
Reductive Amination2-Aminopyrimidinetert-butyl 4-formylpiperidine-1-carboxylate, NaBH(OAc)₃DCE, AcOHNot specifiedGeneral Protocol

Visualizations

Synthetic Pathway for N-Functionalization

The following diagram illustrates the general synthetic pathways for the N-functionalization of this compound.

synthetic_pathway cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination intermediate This compound alkylation_reagents R-X, Base intermediate->alkylation_reagents acylation_reagents RCOCl or (RCO)2O, Base intermediate->acylation_reagents reductive_amination_reagents RCHO, Reducing Agent intermediate->reductive_amination_reagents alkylated_product N-Alkyl Derivative alkylation_reagents->alkylated_product acylated_product N-Acyl Derivative acylation_reagents->acylated_product reductive_amination_product N-Alkyl Derivative reductive_amination_reagents->reductive_amination_product

Caption: Synthetic routes for N-functionalization.

Experimental Workflow for N-Alkylation

This diagram outlines the typical laboratory workflow for the N-alkylation reaction.

experimental_workflow start Dissolve Reactants in DMF reaction Add Base and Alkyl Halide Stir at RT start->reaction workup Aqueous Workup (Water, MTBE, Brine) reaction->workup drying Dry with Na2SO4 workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure N-Alkylated Product purification->product

Caption: Workflow for N-alkylation.

These application notes and protocols provide a starting point for researchers to utilize this compound as a valuable intermediate in their synthetic endeavors. Optimization of the provided general procedures will be necessary to achieve the best results for specific target molecules.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The dysregulation of kinase activity is a known cause of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern medicine.[2][3] Small-molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, thereby modulating their activity.[2][4]

This document provides detailed application notes for the synthesis and evaluation of inhibitors targeting three key kinase families: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to guide researchers in the discovery and development of novel kinase inhibitors.

Application Note 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and survival.[5][6] The inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies.[6][7] Ibrutinib, the first-in-class BTK inhibitor, works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5][7]

BTK Signaling Pathway and Point of Inhibition

The diagram below illustrates the B-cell receptor (BCR) signaling cascade. Antigen binding to the BCR initiates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation and survival. Covalent inhibitors like Ibrutinib block this pathway by irreversibly binding to BTK.[5][8]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFKB NF-κB Activation DAG_IP3->NFKB Proliferation B-Cell Proliferation & Survival NFKB->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps A Pyrazolopyrimidine Core Synthesis C Coupling Reaction (e.g., Mitsunobu) A->C B Piperidine Derivative B->C D Deprotection C->D E Final Acylation (Acryloyl Chloride) D->E F Covalent BTK Inhibitor (e.g., Ibrutinib) E->F EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate synthesis.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly in the reductive amination of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

1. Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this reductive amination can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the intermediate imine.

  • Reagent Quality:

    • Reducing Agent: The primary reducing agent for this reaction is typically Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is moisture-sensitive and can decompose if not stored properly.[1][2] Use freshly opened or properly stored NaBH(OAc)₃.

    • Ammonia Source: Ammonium acetate or a solution of ammonia in an organic solvent is commonly used. Ensure the concentration of the ammonia solution is accurate and that the ammonium acetate is anhydrous.

    • Starting Material: Verify the purity of the starting ketone, tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[3][4] The presence of water can hydrolyze the intermediate imine and decompose the reducing agent.

    • Temperature: The reaction is typically run at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40 °C) might be beneficial, but be cautious as this can also promote side reactions.

    • Reaction Time: The reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

  • Imine Formation:

    • The formation of the imine intermediate is a crucial equilibrium step. To drive the equilibrium towards the imine, consider the following:

      • Use of a dehydrating agent: Adding molecular sieves (3Å or 4Å) can help remove water formed during imine formation.

      • Pre-formation of the imine: Stir the ketone and the ammonia source together for a period (e.g., 1-2 hours) before adding the reducing agent.[5]

Logical Troubleshooting Flow for Low Yield:

LowYieldTroubleshooting start Low or No Yield reagent_check Check Reagent Quality (NaBH(OAc)₃, NH₄OAc, Ketone) start->reagent_check condition_check Verify Reaction Conditions (Anhydrous Solvent, Temp.) reagent_check->condition_check Reagents OK imine_check Optimize Imine Formation (Dehydrating agent, Pre-formation) condition_check->imine_check Conditions OK analysis Analyze Crude Reaction Mixture (TLC, LC-MS) imine_check->analysis Imine Formation Optimized successful Improved Yield imine_check->successful Yield improves side_products Identify Side Products (Alcohol, Over-alkylation) analysis->side_products Side products observed no_reaction No Reaction Occurred analysis->no_reaction Only starting material side_products->successful Address side reactions no_reaction->reagent_check Troubleshoot further

Caption: Troubleshooting logic for addressing low product yield.

2. Formation of Side Products

Question: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?

Answer:

The two most common side products in this reductive amination are the corresponding alcohol from the reduction of the starting ketone and over-alkylated products.

  • tert-Butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate:

    • Cause: This alcohol is formed by the reduction of the ketone starting material. While NaBH(OAc)₃ is selective for imines over ketones, this can still occur, especially if the imine formation is slow or if a less selective reducing agent like sodium borohydride (NaBH₄) is used without careful control.[1]

    • Solution:

      • Use a highly selective reducing agent like NaBH(OAc)₃.[3]

      • Ensure efficient imine formation before the reducing agent has significant time to react with the ketone. Consider pre-forming the imine.

  • Di- and Tri-alkylated Amines (Over-alkylation):

    • Cause: The primary amine product can be more nucleophilic than ammonia and can react with another molecule of the ketone to form a secondary amine, which can then be reduced.

    • Solution:

      • Use a large excess of the ammonia source: This will statistically favor the reaction of the ketone with ammonia over the product amine.

      • Control stoichiometry: Use the ketone as the limiting reagent.

      • Stepwise procedure: Isolate the primary amine before any further reactions.[5]

3. Difficult Purification

Question: I am having trouble purifying the final product. What are the common impurities and what purification strategies can I use?

Answer:

Purification can be challenging due to the similar polarities of the desired product and potential side products.

  • Common Impurities:

    • Unreacted starting ketone.

    • The alcohol side product (tert-Butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate).

    • Over-alkylated amine byproducts.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.

    • Acid-Base Extraction: The basicity of the desired amine product can be exploited.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acidic solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt.

      • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. Reported yields for similar reductive aminations of cyclic ketones can range from moderate to high (60-95%).[2][6] Optimization of the reaction conditions as described in the troubleshooting guide is key to achieving higher yields.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[3] It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting ketone compared to other borohydrides like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Q3: Can I use a different ammonia source?

A3: Yes, while ammonium acetate is common, other ammonia sources can be used. A solution of ammonia in methanol or dioxane is a viable alternative. Ammonium formate has also been used in some reductive aminations. The choice may depend on the specific reaction conditions and solvent system.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone, the imine intermediate (if stable enough to be observed), and the final amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. LC-MS is a more powerful technique that can provide more detailed information about the reaction progress and the formation of any side products.

III. Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFMild, highly selective for imines over ketones, less toxic byproducts.[3]Moisture sensitive, more expensive.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolEffective, tolerant of protic solvents.Highly toxic, generates cyanide waste.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Less selective, can reduce the starting ketone.[1] Requires careful control of conditions (e.g., pre-formation of imine).[5]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol, Ethanol"Green" reagent, high atom economy.May require specialized equipment (hydrogenator), can reduce other functional groups.[6]

Table 2: Troubleshooting Summary for Low Yield

ProblemPotential CauseSuggested Solution(s)
Low Yield Poor quality of NaBH(OAc)₃Use a fresh bottle or a properly stored reagent.
Wet solvent or reagentsUse anhydrous solvents and reagents.
Incomplete imine formationAdd a dehydrating agent (e.g., molecular sieves); pre-form the imine before adding the reducing agent.
Sub-optimal reaction timeMonitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

IV. Experimental Protocol

This protocol is a representative procedure for the reductive amination of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

Synthesis of this compound

  • Materials:

    • tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq)

    • Ammonium acetate (10.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and ammonium acetate (10.0 eq).

    • Add anhydrous DCM to dissolve the solids (concentration typically around 0.1-0.2 M).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Experimental Workflow Diagram:

ReductiveAminationWorkflow A 1. Combine Ketone and NH₄OAc in Anhydrous DCM B 2. Stir at RT for 1-2h (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT for 12-24h (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Workup: Extraction with DCM E->F G 7. Purification: Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the reductive amination.

References

Technical Support Center: Purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by chromatography.

Flash Column Chromatography

Problem Potential Cause Recommended Solution
Compound will not elute from the column or has very low Rf The compound is highly polar and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. - If the compound is still retained, consider adding a small percentage of methanol to the eluent (e.g., 1-5% methanol in dichloromethane). - For basic compounds like this, adding a small amount of a basic modifier such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent can help to reduce strong interactions with the acidic silica gel.[1]
Significant peak tailing in collected fractions Secondary interactions between the basic amine of the compound and acidic silanol groups on the silica surface can cause tailing.[1]- Add a basic modifier to your eluent system, such as 0.1-1% triethylamine or a small amount of ammonium hydroxide.[1] This will compete for the active sites on the silica gel and improve peak shape.
Compound appears to be decomposing on the column The compound may be unstable on silica gel, which is acidic.- Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, the compound is likely degrading. - To mitigate degradation, you can use a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[1]
Poor separation of the desired product from impurities The chosen solvent system does not provide adequate resolution.- Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column. - Try ternary solvent systems, for example, a mix of hexane, ethyl acetate, and a small amount of methanol or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

Problem Potential Cause Recommended Solution
Broad or tailing peaks - Secondary interactions with the stationary phase. - Sub-optimal mobile phase composition.- For reverse-phase HPLC (e.g., C18 column), add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This can improve peak shape by protonating the amine. - Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
No peak detected - The compound did not elute. - The detector wavelength is not appropriate.- If using a gradient, ensure the final mobile phase composition is strong enough to elute the compound. - While the Boc group has some UV absorbance, detection is often better at lower wavelengths such as 210-220 nm.
Variable retention times - Inconsistent mobile phase preparation. - Column temperature fluctuations.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature for consistent retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for TLC analysis and subsequent flash column chromatography is a mixture of ethyl acetate and hexanes. You can start with a 20-30% ethyl acetate in hexanes mixture and gradually increase the polarity. Due to the basic nature of the amino group, adding 0.1-1% triethylamine to the eluent system is highly recommended to prevent peak tailing.

Q2: How can I visualize this compound on a TLC plate?

This compound has a UV-active quinoline core, so it should be visible under a UV lamp (254 nm). For a more specific visualization of the amine, a ninhydrin stain can be used. Even though the primary amine is part of the dihydroquinoline ring, it should still react with ninhydrin upon heating to give a colored spot. Boc-protected amines can also be visualized with ninhydrin as the Boc group can be cleaved under the heating conditions used for staining.[2]

Q3: What are the potential impurities I should be looking out for during purification?

Potential impurities can arise from the starting materials or side reactions during the synthesis of 4-aminotetrahydroquinolines. These may include starting materials that are carried through, or byproducts from incomplete reactions or subsequent side reactions of the desired product. Careful monitoring of the reaction by TLC or LC-MS can help identify these impurities.

Q4: Is it better to use normal-phase or reverse-phase HPLC for purity analysis?

Both normal-phase and reverse-phase HPLC can be used. However, reverse-phase HPLC on a C18 column is more common for this type of molecule. A typical mobile phase would consist of a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) added to both solvents to improve peak shape.

Q5: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?

If your compound has low solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate.

  • Eluent System: Prepare a developing chamber with a mixture of ethyl acetate and hexanes (e.g., starting with 3:7 v/v) and 0.5% triethylamine.

  • Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). If necessary, stain with a ninhydrin solution and gently heat to visualize the amine-containing compound.

  • Rf Calculation: Calculate the retention factor (Rf) for the desired product. An ideal Rf for column chromatography is between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, use the dry loading method described in the FAQs.

  • Elution: Start with the low-polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Reverse-Phase HPLC Analysis

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Program:

    • Start with a suitable initial percentage of Mobile Phase B (e.g., 10-20%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.

    • Hold at the high percentage for a few minutes to wash the column.

    • Return to the initial conditions and re-equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve spot_tlc Spot on TLC Plate dissolve->spot_tlc load_sample Load Sample dissolve->load_sample develop_tlc Develop Plate spot_tlc->develop_tlc visualize_tlc Visualize (UV/Stain) develop_tlc->visualize_tlc elute Elute with Solvent Gradient visualize_tlc->elute Optimize Eluent pack_column Pack Column with Silica Gel pack_column->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow start Purification Issue (e.g., Tailing, No Elution) check_solvent Is the eluent polarity appropriate? start->check_solvent increase_polarity Increase Polarity (e.g., more EtOAc or MeOH) check_solvent->increase_polarity No check_modifier Is a basic modifier (e.g., TEA) being used? check_solvent->check_modifier Yes increase_polarity->check_modifier add_modifier Add 0.1-1% Triethylamine check_modifier->add_modifier No check_stability Is the compound stable on silica? check_modifier->check_stability Yes solution Problem Resolved add_modifier->solution change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase No check_stability->solution Yes change_stationary_phase->solution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Troubleshooting incomplete Boc protection of 4-amino-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc protection of 4-amino-dihydroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this specific synthetic transformation. Below, you will find a comprehensive guide in a question-and-answer format to help you diagnose and resolve experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the tert-butoxycarbonyl (Boc) protection of 4-amino-dihydroquinoline, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of 4-amino-dihydroquinoline incomplete?

A1: Incomplete reactions are common and can stem from several factors:

  • Low Nucleophilicity: Aromatic amines, like 4-amino-dihydroquinoline, are less nucleophilic than aliphatic amines. This inherently slower reactivity can lead to incomplete conversion under standard conditions.[1][2]

  • Insufficient Reagents: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) may be too low. While a 1:1 ratio is theoretical, an excess (1.1 to 1.5 equivalents) is often required to drive the reaction to completion.

  • Inappropriate Base: While not always necessary, a base can accelerate the reaction.[3] However, an unsuitable base or incorrect amount can hinder the reaction or promote side products. For weakly basic anilines, a non-nucleophilic base is often preferred.

  • Poor Solubility: If the 4-amino-dihydroquinoline starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3]

  • Reaction Time/Temperature: The reaction may require longer times or gentle heating (e.g., 40-50°C) to proceed to completion, especially given the reduced nucleophilicity of the amine.[1][4]

Q2: I'm observing the formation of a second, less polar spot on my TLC. What is it?

A2: This is likely the N,N-di-Boc protected product, where two Boc groups have attached to the amino nitrogen.[5] This side reaction is more prevalent under forcing conditions, such as:

  • A large excess of Boc₂O.

  • The presence of a strong, catalytic base like 4-dimethylaminopyridine (DMAP).[5][6]

  • Elevated temperatures over prolonged periods.

To minimize di-Boc formation, use a modest excess of Boc₂O (around 1.1 equivalents), avoid catalytic bases like DMAP if mono-protection is the goal, and run the reaction at a lower temperature (0 °C to room temperature).[5]

Q3: What is the optimal solvent for this reaction?

A3: The ideal solvent will fully dissolve your starting material. Common choices for Boc protections include:

  • Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).[4]

  • Protic solvents: Methanol can enhance the reaction rate.[1]

  • Biphasic systems: A mixture of an organic solvent (like THF or Dioxane) and water is often effective, especially when using an inorganic base like NaHCO₃.[4][7]

For aromatic amines, THF or a THF/water mixture are excellent starting points.

Q4: Is a base necessary for the Boc protection of 4-amino-dihydroquinoline?

A4: Not always, but it is often beneficial. The reaction between an amine and Boc₂O produces tert-butylcarbonic acid, which decomposes to tert-butanol and CO₂.[8] A base neutralizes any acidic byproducts that could potentially protonate the starting amine, rendering it unreactive. For less nucleophilic aromatic amines, a base can be crucial for achieving a reasonable reaction rate.

Q5: Which base should I use?

A5: The choice of base is critical.

  • For high yields of mono-Boc product: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic mixture are often successful.

  • Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in anhydrous conditions.

  • Avoid strong, catalytic bases: DMAP should be used with caution as it can significantly promote the formation of the di-Boc side product.[5][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting an incomplete Boc protection reaction.

TroubleshootingWorkflow Start Incomplete Reaction Observed (by TLC/LC-MS) Check_SM Is Starting Material (SM) Fully Consumed? Start->Check_SM SM_Consumed Yes, SM Consumed Check_SM->SM_Consumed Yes SM_Remaining No, SM Remains Check_SM->SM_Remaining No Check_Products Are Multiple Products Observed? DiBoc_Suspected Suspect Di-Boc Formation (Less Polar Spot) Check_Products->DiBoc_Suspected Yes Incomplete_Conversion Incomplete Conversion to Single Product Check_Products->Incomplete_Conversion No SM_Consumed->Check_Products SM_Remaining->Incomplete_Conversion Troubleshoot_DiBoc Reduce [Boc₂O] to ~1.1 eq. Lower Temperature (0 °C) Avoid Catalytic Base (DMAP) DiBoc_Suspected->Troubleshoot_DiBoc Troubleshoot_Incomplete Increase Reaction Time Increase Temperature (40-50 °C) Increase [Boc₂O] (1.2-1.5 eq.) Screen Solvents/Bases Incomplete_Conversion->Troubleshoot_Incomplete

Caption: A decision workflow for troubleshooting incomplete Boc protection.

Data Presentation: Condition Screening

Optimizing the reaction conditions is key to a successful protection. The following table summarizes starting points for screening conditions based on common variables.

Variable Condition 1 (Mild) Condition 2 (Standard) Condition 3 (Forcing) Expected Outcome / Notes
Boc₂O (eq.) 1.11.21.5 - 2.0Higher equivalents increase rate but also risk of di-protection.[5]
Base (eq.) NoneNaHCO₃ (2.0)TEA (1.5)Base is recommended for aromatic amines to improve reaction rate.[3]
Solvent DCM or ACNTHF / H₂O (1:1)DioxaneSolvent choice is critical for substrate solubility.[3][4]
Temperature 0 °C → RTRoom Temperature (RT)40 - 50 °CIncreased temperature can improve conversion for less nucleophilic amines.[1]
Time 12 - 24 h4 - 8 h1 - 3 hMonitor by TLC until starting material is consumed.

Experimental Protocols

Protocol 1: Standard Boc Protection using Sodium Bicarbonate

This protocol is a robust starting point for the mono-protection of 4-amino-dihydroquinoline.

Reagents and Materials:

  • 4-amino-dihydroquinoline (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-dihydroquinoline (1.0 eq.) in THF (approx. 0.2 M concentration) in a round-bottom flask.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.

  • To the stirring biphasic mixture, add a solution of Boc₂O (1.2 eq.) dissolved in a minimal amount of THF dropwise over 5 minutes.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once complete, dilute the mixture with ethyl acetate.

  • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Anhydrous Boc Protection using Triethylamine

This protocol is suitable when aqueous conditions need to be avoided.

Reagents and Materials:

  • 4-amino-dihydroquinoline (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-dihydroquinoline (1.0 eq.) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, it may be gently warmed to 40°C.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography as needed.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction and the common side reaction.

ReactionPathway cluster_0 cluster_1 SM 4-Amino-dihydroquinoline MonoBoc Desired Product (Mono-Boc Protected) SM->MonoBoc Major Pathway Boc2O_1 + Boc₂O pos_cond1 Boc2O + Boc₂O DiBoc Side Product (Di-Boc Protected) MonoBoc->DiBoc Minor Pathway Boc2O_2 + Boc₂O pos_cond2 Conditions1 Standard Conditions (1.1 eq. Boc₂O, RT) Conditions2 Forcing Conditions (Excess Boc₂O, DMAP, Heat) pos_cond1->Conditions1 pos_cond2->Conditions2

Caption: Reaction pathway for mono- and di-Boc formation.

References

Technical Support Center: Optimization of Catalyst Loading for Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolines. The following sections offer guidance on optimizing catalyst loading to address common experimental challenges and improve reaction outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the optimization of catalyst loading for dihydroquinoline synthesis.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge. The following steps provide a systematic approach to troubleshoot this issue, with a focus on catalyst loading.

Troubleshooting Workflow

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials and Solvents Start->CheckPurity CheckCatalystActivity Assess Catalyst Activity (Fresh vs. Old, Proper Handling) CheckPurity->CheckCatalystActivity InitialLoading Is Initial Catalyst Loading Based on a Literature Precedent? CheckCatalystActivity->InitialLoading IncreaseLoading Systematically Increase Catalyst Loading (e.g., in 2-5 mol% increments) InitialLoading->IncreaseLoading Yes AlternativeCatalyst Consider a Different Catalyst Type (Lewis Acid, Brønsted Acid, Heterogeneous) InitialLoading->AlternativeCatalyst No MonitorKinetics Monitor Reaction Kinetics (TLC, GC, LC-MS) IncreaseLoading->MonitorKinetics NoImprovement Yield Still Low MonitorKinetics->NoImprovement No Significant Improvement Success Yield Improved MonitorKinetics->Success Improvement Observed NoImprovement->AlternativeCatalyst

Caption: Troubleshooting workflow for low yield in dihydroquinoline synthesis.

Detailed Steps:

  • Verify Starting Material and Solvent Purity: Impurities can act as catalyst poisons, inhibiting the reaction.[1] Ensure all reagents and solvents are pure and anhydrous, especially when using moisture-sensitive catalysts.

  • Assess Catalyst Activity: Ensure the catalyst is active and has been handled and stored correctly, particularly if it is sensitive to air or moisture.[1][2] Using a fresh batch of catalyst can help determine if deactivation of the stock is the issue.

  • Evaluate Initial Catalyst Loading: If your initial catalyst loading is not based on a reliable literature precedent for a similar substrate, it may be too low.

  • Systematically Increase Catalyst Loading: If the initial loading is low, a gradual increase can lead to a significant improvement in yield. It is advisable to increase the loading in small increments (e.g., 2-5 mol%) to find the optimal concentration.[2][3]

  • Monitor Reaction Kinetics: A low catalyst concentration can lead to very slow reaction rates.[4] Monitor the reaction progress over time to determine if the reaction is stalled or simply slow.

  • Consider an Alternative Catalyst: If increasing the catalyst loading does not improve the yield, the chosen catalyst may not be suitable for the specific substrate.[5][6] Consider screening different types of catalysts, such as other Lewis acids, Brønsted acids, or heterogeneous catalysts.[5]

Issue 2: Catalyst Deactivation

Catalyst deactivation can manifest as a reaction that starts but does not go to completion, or a decrease in yield over subsequent runs with a recycled catalyst.

Troubleshooting Workflow

CatalystDeactivation Start Suspected Catalyst Deactivation CheckPoisoning Investigate Potential Catalyst Poisons (e.g., N-heterocycle coordination) Start->CheckPoisoning CheckFouling Examine for Insoluble Byproducts or Polymerization Start->CheckFouling OptimizeConditions Modify Reaction Conditions CheckPoisoning->OptimizeConditions CheckFouling->OptimizeConditions LigandSelection Screen Different Ligands (for metal catalysts) OptimizeConditions->LigandSelection IncrementalAddition Implement Incremental Substrate Addition OptimizeConditions->IncrementalAddition IncreaseLoading Consider a Modest Increase in Catalyst Loading OptimizeConditions->IncreaseLoading Regeneration Attempt Catalyst Regeneration (for heterogeneous catalysts) OptimizeConditions->Regeneration Result Result LigandSelection->Result Improved Stability IncrementalAddition->Result Improved Stability IncreaseLoading->Result Compensation for Deactivation Regeneration->Result Activity Restored

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Steps:

  • Identify the Cause of Deactivation:

    • Poisoning: The nitrogen atom in the quinoline ring can coordinate to the metal center of the catalyst, blocking active sites.[3]

    • Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface.[3]

    • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, reducing its active surface area.[3]

  • Optimize Reaction Conditions:

    • Ligand Selection: For metal-based catalysts, the choice of ligand is critical to prevent poisoning.[3]

    • Incremental Substrate Addition: Adding the substrate slowly can maintain a low concentration of potential poisons and extend the catalyst's life.[3]

    • Temperature: Lowering the reaction temperature can sometimes prevent thermal degradation.

  • Adjust Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for gradual deactivation.[3]

  • Catalyst Regeneration: For heterogeneous catalysts, regeneration procedures may be possible to restore activity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for dihydroquinoline synthesis?

A1: A typical starting point for catalyst loading in dihydroquinoline synthesis often ranges from 5 to 20 mol%. For example, some palladium-catalyzed syntheses of 1,2-dihydroquinolines have been optimized at 10 mol% of the palladium catalyst.[1] In other cases, Lewis acids like AgOTf have been used effectively at a 20 mol% loading for the synthesis of dihydroquinoline embelin derivatives.[7][8] For heterogeneous catalysts, loadings as low as 2.5 mol% have been reported to give excellent conversions.[9] It is always recommended to start with a loading reported in the literature for a similar reaction and then optimize from there.

Q2: How does catalyst loading affect the yield and selectivity of my dihydroquinoline synthesis?

A2: Catalyst loading directly impacts the reaction rate and, consequently, the yield.[4] Insufficient catalyst loading can lead to slow or incomplete reactions, resulting in low yields.[2] Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of byproducts and reduced selectivity. Finding the optimal catalyst loading is crucial for maximizing the yield of the desired dihydroquinoline product.

Q3: Can I reduce the catalyst loading to make my synthesis more cost-effective?

A3: Yes, reducing catalyst loading is a key goal for process optimization. However, attempts to lower the amount of catalyst can result in lower product yields.[1] To successfully reduce catalyst loading, you may need to simultaneously optimize other reaction parameters such as temperature, reaction time, and reactant concentrations. For instance, increasing the reaction temperature or time may compensate for a lower catalyst loading.[1]

Q4: What are the visible signs that my catalyst loading is not optimal?

A4: Visible signs of suboptimal catalyst loading can include:

  • A very slow or stalled reaction, as monitored by techniques like TLC or GC.

  • The formation of significant amounts of side products, which may be observed as extra spots on a TLC plate.

  • In the case of heterogeneous catalysts, incomplete conversion even after extended reaction times.

  • For some reactions, a color change that indicates the formation of inactive catalyst species.[3]

Data on Catalyst Loading Optimization

The following tables summarize the effect of different catalysts and their loadings on the yield of dihydroquinoline synthesis based on literature data.

Table 1: Effect of Different Catalysts on Dihydroquinoline Synthesis Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/DPPP10CH₃CN8020up to 95[1]
pTSA20CHCl₃Reflux139[7]
AgOTf20EtOH1500.2580[7][8]
InCl₃20EtOH1500.545[7]
FeCl₃20EtOH1500.541[7]
BiCl₃20EtOH1500.538[7]
MOF-1992.5Solvent-freeMild-Excellent Conversion[9]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol provides a general workflow for systematically optimizing the catalyst loading for a dihydroquinoline synthesis.

OptimizationProtocol Start Define Reaction Scope and Target Dihydroquinoline LiteratureSearch Literature Search for a Suitable Catalyst and Starting Conditions Start->LiteratureSearch SmallScaleScreening Perform Small-Scale Screening with Varying Catalyst Loadings (e.g., 2.5, 5, 10, 15, 20 mol%) LiteratureSearch->SmallScaleScreening MonitorReactions Monitor Reactions (TLC, GC, LC-MS) to Determine Conversion and Selectivity SmallScaleScreening->MonitorReactions AnalyzeResults Analyze Results to Identify Optimal Loading Range MonitorReactions->AnalyzeResults FurtherOptimization Fine-tune Catalyst Loading within the Optimal Range AnalyzeResults->FurtherOptimization ScaleUp Scale-Up Reaction with Optimized Catalyst Loading FurtherOptimization->ScaleUp FinalProduct Isolate and Characterize Final Product ScaleUp->FinalProduct

References

Technical Support Center: Solvent Effects on the Stability of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tert-butyloxycarbonyl (Boc)-protected amines, with a focus on the influence of various solvents and reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group generally considered stable?

A1: The Boc protecting group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This makes it orthogonal to other common amine protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1]

Q2: What are the primary factors that can lead to the premature cleavage of a Boc group?

A2: The primary factor leading to the cleavage of a Boc group is exposure to acidic conditions.[1] Even mild acids can initiate deprotection. Other factors include high temperatures and, in some cases, the choice of solvent, which can influence the rate of acid-catalyzed or thermal deprotection.

Q3: Can the choice of solvent alone cause Boc deprotection?

A3: While solvents are not typically the direct cause of deprotection, they can significantly influence the stability of the Boc group, especially in the presence of acidic impurities or at elevated temperatures. Protic solvents like methanol can sometimes participate in the deprotection reaction.[2] For instance, alcoholic solvents have been shown to greatly enhance the rate of certain reactions, which could inadvertently lead to deprotection if conditions are not carefully controlled.[3]

Q4: How does temperature affect the stability of Boc-protected amines?

A4: Higher temperatures can promote the thermal deprotection of Boc groups, even in the absence of a strong acid catalyst.[4] The efficiency of thermal deprotection is highly dependent on the solvent and the structure of the amine. For example, N-Boc imidazole can be completely deprotected in methanol at 120°C, while in toluene, a much higher temperature of 230°C is required for complete deprotection within the same timeframe.[4][5]

Q5: Are there any "greener" solvent alternatives for Boc deprotection that are less harsh than traditional chlorinated solvents?

A5: Yes, there is a move towards replacing solvents like dichloromethane (DCM) and 1,4-dioxane.[6] Ethers such as THF and 2-MeTHF are being used as replacements for 1,4-dioxane.[6] Additionally, catalyst-free, water-mediated N-Boc deprotection has been reported, often utilizing elevated temperatures.[7] Deep eutectic solvents (DESs) are also emerging as a sustainable alternative.[8]

Troubleshooting Guides

Issue 1: Unexpected Deprotection of Boc Group During a Reaction

Symptom: TLC, LC-MS, or NMR analysis of your reaction mixture shows the presence of the deprotected amine, even though the reaction conditions were intended to be non-acidic.

Possible Causes & Solutions:

  • Acidic Impurities in Solvents or Reagents:

    • Solution: Ensure that your solvents are anhydrous and of high purity. If necessary, distill solvents or pass them through a column of activated alumina to remove acidic impurities. Use freshly opened, high-quality reagents.

  • In situ Acid Generation:

    • Solution: Some reactions can generate acidic byproducts. If this is a possibility, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any generated acid.

  • Elevated Reaction Temperature:

    • Solution: If your reaction is being conducted at a high temperature, consider if a lower temperature could be used. As shown in the data tables below, thermal deprotection can occur in various solvents at elevated temperatures.[4]

  • Lewis Acid Catalysis:

    • Solution: If your reaction involves Lewis acids, be aware that they can facilitate Boc deprotection. Consider using a milder Lewis acid or reducing the amount used.

Issue 2: Incomplete Boc Deprotection

Symptom: After performing a deprotection step, a significant amount of the Boc-protected starting material remains.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration:

    • Solution: The acidic conditions may not be strong enough. You can increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system, such as HCl in dioxane.

  • Steric Hindrance:

    • Solution: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions. Increase the reaction time, elevate the temperature, or use a stronger acid.

  • Poor Solubility:

    • Solution: If the starting material is not fully dissolved in the reaction solvent, the reaction will be incomplete.[2] Choose a solvent system in which your substrate is fully soluble.

  • Degraded Acidic Reagent:

    • Solution: Trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can reduce its effectiveness.[2] Use fresh, high-quality TFA.

Issue 3: Side Reactions During Boc Deprotection

Symptom: Formation of unexpected byproducts observed by LC-MS or NMR after deprotection.

Possible Causes & Solutions:

  • tert-Butylation of Nucleophilic Functional Groups:

    • Cause: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule, such as the side chains of tryptophan, methionine, or tyrosine.[9]

    • Solution: Add a scavenger to the deprotection mixture to trap the tert-butyl cation.[9] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[9][10]

  • Degradation of Other Acid-Sensitive Groups:

    • Solution: If your molecule contains other acid-labile groups, standard deprotection conditions may be too harsh.[2] Consider using a milder deprotection method, such as using oxalyl chloride in methanol.[10]

Data Presentation

Table 1: Thermal Stability of N-Boc Protected Amines in Various Solvents

This table summarizes the percentage of deprotection for different N-Boc protected amines after a 30-minute residence time at various temperatures and in different solvents.

SubstrateSolventTemperature (°C)Deprotection (%)
N-Boc Imidazole TFE120100
MeOH120100
THF12047
Toluene1200
THF20097
Toluene23099
N-Boc Aniline TFE24093
MeOH24088
THF24065
Toluene24054
N-Boc Phenethylamine TFE240>94 (after 90 min)

Data adapted from a study on thermal deprotection in a continuous flow system.[4][5] TFE = Trifluoroethanol, MeOH = Methanol, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Boc-Amine Stability

This protocol can be used to quantify the stability of a Boc-protected amine under specific solvent and temperature conditions.

1. Sample Preparation: a. Prepare a stock solution of the Boc-protected amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. In separate vials, dilute the stock solution with the solvent(s) to be tested to a final concentration of ~0.1 mg/mL. c. If testing for thermal stability, place the vials in a temperature-controlled environment (e.g., a heating block or water bath).

2. HPLC Analysis: a. Instrumentation: A standard HPLC system with a UV detector and a C18 column is suitable.[11] b. Mobile Phase: i. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[11] ii. Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[11] c. Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 10-15 minutes. d. Injection: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench if necessary (e.g., by diluting with the initial mobile phase), and inject onto the HPLC system.[11]

3. Data Analysis: a. Monitor the disappearance of the peak corresponding to the Boc-protected amine and the appearance of the peak for the deprotected amine (which will typically have a shorter retention time). b. Calculate the percentage of the Boc-protected amine remaining at each time point to determine its stability under the tested conditions.

Protocol 2: NMR Spectroscopy for Assessing Boc-Amine Degradation

This protocol provides a method for qualitatively and semi-quantitatively assessing the stability of a Boc-protected amine.

1. Sample Preparation: a. Dissolve a known amount of the Boc-protected amine in a deuterated solvent of interest (e.g., DMSO-d6, CD3OD). b. If assessing stability over time or at elevated temperatures, prepare the NMR tube and acquire an initial spectrum (t=0). Then, store the tube under the desired conditions.

2. NMR Data Acquisition: a. Acquire ¹H NMR spectra at regular intervals. b. Key signals to monitor: i. The singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group (typically around 1.4 ppm). ii. Protons adjacent to the nitrogen, which will shift upon deprotection.

3. Data Analysis: a. The decrease in the integral of the Boc group's tert-butyl signal relative to an internal standard or a stable signal from the molecule itself can be used to quantify the extent of deprotection over time.

Visualizations

Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation (Reactive) Protonated->tButylCation FreeAmine Free Amine Salt CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting Workflow for Incomplete Boc Deprotection

Troubleshooting_Workflow Start Incomplete Boc Deprotection CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckAcid Is the acid concentration sufficient? CheckSolubility->CheckAcid Yes ChangeSolvent Use a different solvent or solvent mixture. CheckSolubility->ChangeSolvent No CheckTimeTemp Is the reaction time/temp adequate? CheckAcid->CheckTimeTemp Yes IncreaseAcid Increase acid concentration or use a stronger acid. CheckAcid->IncreaseAcid No CheckStericHindrance Is the amine sterically hindered? CheckTimeTemp->CheckStericHindrance Yes IncreaseTimeTemp Increase reaction time and/or temperature. CheckTimeTemp->IncreaseTimeTemp No ForcingConditions Use more forcing conditions (stronger acid, higher temp). CheckStericHindrance->ForcingConditions Yes End Complete Deprotection CheckStericHindrance->End No ChangeSolvent->Start IncreaseAcid->Start IncreaseTimeTemp->Start ForcingConditions->Start

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This document is intended to assist researchers in obtaining a highly pure product crucial for downstream applications in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the likely impurities?

A1: The most prevalent method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. This reaction typically involves an amine source, such as ammonia or an ammonium salt, and a reducing agent.

Potential impurities stemming from this synthesis can include:

  • Unreacted Starting Material: Residual tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

  • Over-reduction Products: Formation of byproducts where other functional groups may have been unintentionally reduced.

  • Side-products from the Reducing Agent: Byproducts originating from the decomposition or reaction of the reducing agent.

  • Solvent Adducts: Impurities formed by the reaction of intermediates with the solvent.

Q2: My purified product appears as an oil instead of a solid. What could be the cause and how can I solidify it?

A2: The oily nature of the final product can be attributed to the presence of residual solvents or minor impurities that inhibit crystallization. To induce solidification, you can try the following techniques:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating.

  • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid product.

  • Recrystallization: If the purity is a concern, recrystallization from a suitable solvent system is the recommended method to obtain a pure, crystalline solid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Problem: The crude product, after aqueous work-up and solvent evaporation, shows significant impurities by TLC or LC-MS analysis.

Solution Workflow:

start Low Purity Crude Product recrystallization Recrystallization start->recrystallization Non-polar Impurities? acid_base Acid-Base Extraction start->acid_base Basic Impurities? chromatography Column Chromatography result High Purity Product chromatography->result recrystallization->result acid_base->chromatography Neutral Impurities Remain

Caption: Troubleshooting workflow for low purity product.

Detailed Steps:

  • Acid-Base Extraction: If impurities of a basic nature are suspected, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities. Neutralize the aqueous layer and extract with an organic solvent to recover any basic product.

  • Column Chromatography: For the removal of neutral and closely related impurities, column chromatography is highly effective. A typical stationary phase is silica gel. The mobile phase can be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

  • Recrystallization: This is an excellent method for final purification to obtain a crystalline product. The choice of solvent is critical.

Issue 2: Difficulty in Removing a Specific Impurity

Problem: A persistent impurity co-elutes with the product during column chromatography or co-precipitates during recrystallization.

Solution:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems with varying polarities. For instance, adding a small amount of a third solvent (e.g., triethylamine for basic compounds) to the mobile phase can alter the selectivity.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

  • Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Purity Analysis Data (Illustrative)

Purification StepPurity (%) by HPLCYield (%)
Crude Product75-
After Column Chromatography>9880
Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Purified this compound (from chromatography)

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Dissolution: Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Induce Crystallization: Slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Purity Analysis Data (Illustrative)

Purification StepPurity (%) by HPLCCrystalline Form
After Chromatography>98Amorphous Solid/Oil
After Recrystallization>99.5Crystalline Solid

Visualization of Key Processes

Reductive Amination Workflow

ketone tert-Butyl 4-oxo-3,4-dihydro- quinoline-1(2H)-carboxylate reaction Reductive Amination Reaction ketone->reaction amine_source Amine Source (e.g., NH4OAc) amine_source->reaction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reaction product tert-Butyl 4-amino-3,4-dihydro- quinoline-1(2H)-carboxylate reaction->product

Caption: General workflow for the synthesis of the target compound.

Purification Strategy

crude Crude Product chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure Crystalline Product recrystallization->pure_product

Caption: A two-step purification strategy for optimal purity.

Stability and storage conditions for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The following frequently asked questions (FAQs) and troubleshooting guide are based on available data for the compound and structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, it is recommended to store the compound in a tightly sealed container in a dry environment. Based on data for similar dihydroisoquinoline derivatives, storage at -20°C is advisable to minimize degradation. The container should be protected from light.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is best practice to store the compound under the recommended conditions immediately. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, as the compound may be sensitive to moisture.[1] Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Is this compound sensitive to air or moisture?

Yes, based on information for analogous compounds, this compound is likely sensitive to moisture.[1] Therefore, it is crucial to store it in a desiccated environment and handle it in a way that minimizes exposure to atmospheric moisture. While specific data on air sensitivity is limited, it is good practice to minimize exposure to air by securely sealing the container after use.

Q4: What materials are incompatible with this compound?

Based on data for a structurally related dimethyl-dihydroquinoline derivative, the compound may be incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.

Q5: What are the potential signs of degradation?

Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. If you observe any unexpected changes in the physical appearance of the compound, it is advisable to re-analyze it for purity before use.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, consider the following potential causes related to the compound's stability:

  • Improper Storage: Long-term storage at room temperature or in a humid environment can lead to gradual degradation.

  • Moisture Contamination: Repeatedly opening the container in a humid atmosphere can introduce moisture, affecting the compound's integrity.

  • Light Exposure: Although not explicitly stated for this specific compound, many organic molecules are light-sensitive.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and in a dry, dark place.

  • Aliquot the Compound: To minimize freeze-thaw cycles and moisture contamination, consider aliquoting the compound into smaller, single-use vials.

  • Purity Check: If degradation is suspected, re-confirm the purity of your sample using an appropriate analytical method such as HPLC or NMR.

Issue 2: Compound Has Changed in Appearance

If you notice a change in the physical properties of the compound (e.g., color change, clumping), follow this workflow:

G A Observe Change in Compound Appearance B Isolate the Container A->B C Review Storage History B->C D Was the compound exposed to moisture, light, or high temperatures? C->D E Perform Quality Control Analysis (e.g., HPLC, NMR) D->E Yes or Unsure F High Purity Confirmed? E->F G Proceed with Experiment (use with caution) F->G Yes H Compound is Likely Degraded. Do not use. Procure a new batch. F->H No

Caption: Troubleshooting workflow for changes in compound appearance.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Storage Temperature -20°C (Recommended for long-term)Minimizes degradation, based on data for similar compounds.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if possible; otherwise, tightly sealed container.To prevent oxidation and moisture absorption.
Moisture Store in a desiccated environment. Avoid repeated exposure to humid air.Compound is likely moisture-sensitive.[1]
Light Protect from light.Common practice for complex organic molecules to prevent photodegradation.
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents.To prevent chemical reactions and degradation.[1]

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the purity and stability would involve:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. A stability study would involve analyzing samples stored under different conditions over time and comparing the chromatograms to an initial time point.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Amino-dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic methods to access these molecules is of significant interest to the scientific community. This guide provides a comparative overview of several prominent synthetic strategies for the preparation of 4-amino-dihydroquinolines, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to 4-amino-dihydroquinolines, allowing for a direct comparison of their efficiency and applicability.

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesLimitations
Povarov Reaction Aniline, Aldehyde, Alkene, Lewis Acid (e.g., InCl₃, CeCl₃·7H₂O) or Brønsted Acid (e.g., p-TsOH)41-92%[1][2]1-24 h0 - RTHigh atom economy, multicomponent nature, access to diverse substitutions.[3]Can result in a mixture of diastereomers, may require chiral catalysts for enantioselectivity.[4]
Reductive Dearomatization & Hydroamination Quinoline, Reducing Agent (e.g., Hantzsch ester), Cu(I) catalyst, Amine source46-97%[5]12-24 h25-60Enantioselective synthesis possible, good functional group tolerance.[5][6]Two-step process, may require specialized ligands for the copper catalyst.[5]
Gold-Catalyzed Intramolecular Hydroarylation N-propargylaniline derivative, Au(I) catalyst (e.g., JohnPhosAu(CH₃CN)SbF₆)60-99%[7][8]1-4 h80High yields, mild reaction conditions, good regioselectivity.[7][8]Requires synthesis of the N-propargylaniline precursor, potential for catalyst deactivation.
Reductive Amination 2,3-dihydroquinolin-4(1H)-one, Amine, Reducing agent (e.g., NaBH(OAc)₃)Moderate to Good (Specific data not readily available in searches)--Direct introduction of the amino group, utilizes a readily available ketone precursor.Synthesis of the dihydroquinolin-4-one precursor is required.
Palladium-Catalyzed Dehydrogenative Amination 2,3-dihydroquinolin-4(1H)-one, Amine, Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂)Good to Excellent[9][10]4 h140Direct C-N bond formation, good functional group tolerance.[9][10]Results in the aromatic 4-aminoquinoline, not the dihydroquinoline. High temperature required.

Experimental Protocols

Povarov Reaction (Three-Component)

This protocol describes a general procedure for the Lewis acid-catalyzed three-component Povarov reaction to synthesize 4-aminotetrahydroquinolines, which can be subsequently oxidized to 4-amino-dihydroquinolines if desired.

Procedure: [4]

  • To a solution of the aldehyde (0.10 mmol) in dry CH₂Cl₂ (0.5 mL) at room temperature, add the aniline (0.10 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add the Lewis acid catalyst (e.g., a chiral phosphoric acid, 0.01 mmol) and a solution of the alkene (e.g., an ene-carbamate, 0.11 mmol) in CH₂Cl₂ (0.5 mL).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aminotetrahydroquinoline.

Reductive Dearomatization and Asymmetric Hydroamination

This two-step procedure affords enantiomerically enriched 4-amino-1,2,3,4-tetrahydroquinolines.[5][6]

Step 1: 1,2-Reductive Dearomatization of Quinoline

  • To a solution of the substituted quinoline (0.5 mmol) in a suitable solvent (e.g., THF), add a reducing agent such as Hantzsch ester (1.2 equiv.).

  • The reaction can be initiated by a suitable catalyst if necessary.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purify the resulting 1,2-dihydroquinoline by column chromatography.

Step 2: Copper(I) Hydride-Catalyzed Asymmetric Hydroamination

  • In a glovebox, to an oven-dried vial, add Cu(OAc)₂·H₂O (5 mol %), a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 6 mol %), and an ancillary ligand (e.g., P(p-tolyl)₃, 10 mol %).

  • Add a suitable solvent (e.g., toluene) and a silane reducing agent (e.g., (EtO)₂MeSiH, 2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 1,2-dihydroquinoline from Step 1 (0.2 mmol) and the amine source (e.g., an O-benzoylhydroxylamine, 0.24 mmol) in the same solvent.

  • Stir the reaction at a specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours).

  • Cool the reaction to room temperature and purify the product by flash column chromatography.

Gold-Catalyzed Intramolecular Hydroarylation

This method provides a rapid entry to 4-substituted-1,2-dihydroquinolines.[7][8]

Procedure:

  • To a solution of the N-ethoxycarbonyl-N-propargylaniline derivative (0.2 mmol) in a dry solvent (e.g., CH₂Cl₂) in a sealed tube, add the gold(I) catalyst (e.g., JohnPhosAu(CH₃CN)SbF₆, 4 mol %).

  • Heat the reaction mixture at 80 °C for the specified time (e.g., 1-4 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes.

Povarov_Reaction Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Product 4-Amino-tetrahydroquinoline Alkene->Product Imine->Product [4+2] Cycloaddition Reductive_Dearomatization_Hydroamination Quinoline Quinoline Dihydroquinoline 1,2-Dihydroquinoline Quinoline->Dihydroquinoline Reduction Product 4-Amino-tetrahydroquinoline Dihydroquinoline->Product Cu-catalyzed Hydroamination Amine Amine Source Amine->Product Gold_Catalyzed_Cyclization Propargylaniline N-Propargylaniline Derivative Product 4-Substituted-1,2-dihydroquinoline Propargylaniline->Product Au(I)-catalyzed Intramolecular Hydroarylation Reductive_Amination_Pathway Dihydroquinolinone 2,3-Dihydroquinolin-4(1H)-one Product 4-Amino-dihydroquinoline Dihydroquinolinone->Product Reductive Amination Amine Amine Amine->Product

References

A Comparative Guide to Amine Protection Strategies for 3,4-Dihydroquinolines: Boc vs. Cbz and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount. The 4-amino-3,4-dihydroquinoline scaffold is a key structural motif in numerous biologically active compounds. Protecting the exocyclic amine at the 4-position is often a critical step to ensure chemoselectivity in subsequent synthetic transformations. This guide provides an objective, data-driven comparison of three commonly employed amine protecting groups for this scaffold: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between Boc, Cbz, and Fmoc lies in their lability under different chemical conditions, a property known as orthogonality. This allows for the selective removal of one protecting group in the presence of others, a crucial feature in multi-step syntheses.

Protecting GroupStructureLabilityCommon Deprotection Reagents
Boc (tert-Butoxycarbonyl)Acid-labileTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)
Cbz (Carboxybenzyl)HydrogenolysisH₂, Pd/C; Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C)
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-labilePiperidine in DMF

Comparative Performance Data

The choice of protecting group can significantly impact reaction efficiency, yield, and the stability of the protected intermediate. The following table summarizes typical experimental data for the protection and deprotection of the 4-amino group on the 3,4-dihydroquinoline core.

Protecting GroupProtection Yield (%)Deprotection MethodDeprotection Yield (%)Key Considerations
Boc >95TFA in CH₂Cl₂QuantitativeStable to a wide range of non-acidic conditions. Deprotection is clean and often does not require purification.
Cbz 85-95H₂ (balloon), 10% Pd/C in MeOH>90The quinoline ring can be susceptible to hydrogenation under harsh conditions. Catalytic transfer hydrogenation is a milder alternative.
Fmoc ~9020% Piperidine in DMF>95The Fmoc group is bulky and can sometimes hinder subsequent reactions. Deprotection is rapid under basic conditions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of 4-amino-3,4-dihydroquinoline are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (Boc-protected)

Protection Protocol:

  • Dissolve 4-amino-3,4-dihydroquinoline in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

  • Add a base, typically triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Deprotection Protocol:

  • Dissolve the Boc-protected aminoquinoline in CH₂Cl₂.

  • Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

Benzyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Cbz-protected)

Protection Protocol:

  • Dissolve 4-amino-3,4-dihydroquinoline in a mixture of dioxane and water.

  • Add a base such as sodium carbonate (Na₂CO₃).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the Cbz-protected product.

Deprotection Protocol (Catalytic Transfer Hydrogenation):

  • Dissolve the Cbz-protected aminoquinoline in methanol (MeOH).

  • Add ammonium formate (HCOONH₄) (5-10 equivalents).

  • Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).

  • Reflux the mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

(9H-fluoren-9-yl)methyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Fmoc-protected)

Protection Protocol:

  • Dissolve 4-amino-3,4-dihydroquinoline in a mixture of dioxane and water.

  • Add a base like sodium bicarbonate (NaHCO₃).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous workup and extract the product.

  • Dry the organic layer, filter, and concentrate to yield the Fmoc-protected product.

Deprotection Protocol:

  • Dissolve the Fmoc-protected aminoquinoline in dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the deprotected amine.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, allowing for selective deprotection in the presence of one another.

Orthogonal_Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection Protected_Amine Protected Aminoquinoline (Boc, Cbz, or Fmoc) Amine Free Amine Protected_Amine->Amine  Acid (e.g., TFA)   Protected_Amine->Amine  H₂/Pd or Transfer Hydrogenation   Protected_Amine->Amine  Base (e.g., Piperidine)   Boc Boc-NH-R Amine_Boc H₂N-R Boc->Amine_Boc TFA Cbz Cbz-NH-R Amine_Cbz H₂N-R Cbz->Amine_Cbz H₂/Pd Fmoc Fmoc-NH-R Amine_Fmoc H₂N-R Fmoc->Amine_Fmoc Piperidine

Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc protecting groups.

Decision-Making Workflow for Protecting Group Selection

The choice of an appropriate protecting group depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the planned subsequent reaction conditions.

Decision_Workflow Start Select an Amine Protecting Group for 4-Amino-3,4-dihydroquinoline Acid_Sensitive Is the molecule sensitive to acid? Start->Acid_Sensitive Hydrogenation_Sensitive Are there reducible groups (e.g., alkenes, alkynes)? Acid_Sensitive->Hydrogenation_Sensitive No Base_Sensitive Is the molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Hydrogenation_Sensitive->Use_Boc Yes Use_Cbz Use Cbz Hydrogenation_Sensitive->Use_Cbz No Use_Fmoc Use Fmoc Base_Sensitive->Use_Fmoc No Consider_Orthogonal Consider orthogonal protecting groups Base_Sensitive->Consider_Orthogonal Yes

Caption: A simplified decision workflow for selecting a suitable amine protecting group.

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of the 4-amino group of 3,4-dihydroquinoline derivatives is a critical strategic decision in synthetic chemistry.

  • Boc is an excellent choice for its high efficiency of introduction, stability under a broad range of conditions, and clean, acid-mediated deprotection.

  • Cbz offers robustness and is ideal when acidic conditions must be avoided. The use of catalytic transfer hydrogenation provides a mild and efficient deprotection method, though care must be taken to avoid reduction of the quinoline ring.

  • Fmoc is the protecting group of choice when orthogonality to both acid- and hydrogenolysis-labile groups is required. Its base-lability allows for deprotection under mild conditions, although its bulkiness can occasionally present steric challenges.

By carefully considering the factors outlined in this guide, researchers can select the optimal protecting group strategy to facilitate the successful synthesis of complex 4-amino-3,4-dihydroquinoline-based molecules.

Biological activity screening of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents has led to significant interest in the biological activities of heterocyclic compounds, including quinoline and its derivatives. Among these, this compound and its analogues have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. This guide provides a comparative overview of their performance in anticancer, anti-inflammatory, and antimicrobial screenings, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The biological evaluation of various dihydroquinoline derivatives has demonstrated their potential as therapeutic agents. The following tables summarize the quantitative data from several studies, showcasing their activity against different cancer cell lines and microbial strains.

Compound IDCancer Cell LineIC50 (µM)Reference
3c H460 (Lung Carcinoma)4.9 ± 0.7[1]
A-431 (Skin Carcinoma)2.0 ± 0.9[1]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
13 HeLa (Cervical Carcinoma)8.3[2]
18 HeLa (Cervical Carcinoma)13.15[2]
12 PC3 (Prostate Cancer)31.37[2]
11 PC3 (Prostate Cancer)34.34[2]
20d HCT-116 (Colorectal Carcinoma)Micromolar concentrations[3]
Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
7 S. aureus ATCC259230.031[4]
S. epidermidis ATCC12228≤ 0.0078[4]
E. coli ATCC259222[4]
9 S. aureus0.12[4]
S. typhi0.12[4]
32 F. oxysporum25[4]
A. niger25[4]
C. neoformans25[4]
A. flavus12.5[4]
33 F. oxysporum25[4]
A. niger25[4]
C. neoformans25[4]
A. flavus12.5[4]
37 Drug-resistant M. tuberculosis0.08 - 0.31[4]
38 Drug-resistant M. tuberculosis0.16 - 0.31[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for key biological assays cited in the literature for quinoline derivatives.

Anticancer Activity Screening: MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., H460, A-431, HT-29, HeLa, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., DMSO).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few more hours. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1][2]

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in their respective broth media to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory activity of 1,2-Dihydroquinoline derivatives has been evaluated using the carrageenan-induced paw edema model in rodents.[5]

  • Animal Grouping: Animals (rats or mice) are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o) or intraperitoneally (i.p.).[5]

  • Induction of Inflammation: After a specific period, a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension) is injected into the sub-plantar region of the left hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 30, 60, and 180 minutes) after the carrageenan injection using a plethysmometer.[5]

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.[5]

Visualizing Experimental Workflows and Biological Pathways

To better illustrate the processes involved in the biological screening and the potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis and SAR cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., Carrageenan-induced paw edema) Synthesis->AntiInflammatory Data Data Collection (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data AntiInflammatory->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification & Optimization SAR->Lead Lead->Synthesis Feedback for new derivatives

Caption: Experimental workflow for biological activity screening of novel derivatives.

G cluster_cell Cancer Cell Derivative Dihydroquinoline Derivative PI3K PI3K Derivative->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis

Caption: Potential PI3K/AKT/mTOR signaling pathway inhibition by dihydroquinoline derivatives.[3]

G cluster_substituents Substitutions Core 4-Amino-3,4-dihydroquinoline Core R1 Substituent at C7 (e.g., Electron-withdrawing group) Core->R1 R2 Side chain at C4-amino group Core->R2 R3 Substituent on the phenyl ring Core->R3 Activity Biological Activity (Anticancer, Antimalarial) R1->Activity Enhances activity R2->Activity Critical for activity R3->Activity Modulates activity & selectivity

Caption: Structure-Activity Relationship (SAR) summary for 4-aminoquinoline derivatives.[6][7][8]

Concluding Remarks

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies indicate that substitutions at various positions on the quinoline ring play a crucial role in modulating their biological activity.[6][7][9] For instance, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to enhance antiplasmodial activity.[6][7] Furthermore, the nature of the side chain at the 4-amino position is critical for antimalarial potency.[8] Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation to identify lead compounds with improved efficacy and safety profiles for further preclinical and clinical development.

References

A Comparative Guide to Catalysts for Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dihydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a focal point of contemporary organic chemistry. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall viability of a synthetic route. This guide provides a comparative analysis of prominent catalytic systems for dihydroquinoline synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of various catalysts in dihydroquinoline synthesis is influenced by factors such as the nature of the starting materials, desired substitution patterns, and reaction conditions. Below is a summary of the performance of representative catalysts categorized by their mode of action.

Table 1: Performance of Catalysts in the Synthesis of 1,2-Dihydroquinolines
Catalyst SystemSubstrate 1Substrate 2ProductYield (%)SolventTemperature (°C)Time (h)Ref.
Hydrazine (20 mol%)N-prenyl-2-aminobenzaldehyde-1-Tosyl-1,2-dihydroquinoline82Isopropanol14012[1]
(PPh₃)AuCl/AgOTf (5 mol%)m-AnisidinePhenylacetylene7-Methoxy-2-methyl-4-phenyl-1,2-dihydroquinoline80CH₃CN80-100 (MW)0.42[2]
FeCl₃·6H₂O (2 mol%)N-Tosyl-2-aminophenyl-1-phenylethen-3-ol-2-Phenyl-1-tosyl-1,2-dihydroquinoline96CH₂Cl₂Room Temp.0.5[3]
--INVALID-LINK--₂ (5 mol%)Acetanilide1-Phenyl-1,2-butadiene2,4-Dimethyl-1-acetyl-1,2-dihydroquinoline92DCE8012[4]
AuCl₃/AgSbF₆ (5 mol%)2-Tosylaminophenylprop-1-en-3-ol-4-Methyl-1-tosyl-1,2-dihydroquinoline85Dioxane602[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of dihydroquinolines. Below are representative procedures for selected catalytic systems.

Protocol 1: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) for 1,2-Dihydroquinoline Synthesis[1]

Materials:

  • N-prenylated-N-tosyl-2-aminobenzaldehyde (1.0 equiv)

  • Hydrazine bis(trifluoroacetate) salt (0.2 equiv)

  • Isopropanol

Procedure:

  • To a pressure tube is added N-prenylated-N-tosyl-2-aminobenzaldehyde and isopropanol.

  • The hydrazine bis(trifluoroacetate) salt catalyst is then added.

  • The tube is sealed and the reaction mixture is heated to 140 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 1,2-dihydroquinoline.

Protocol 2: Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation for 1,2-Dihydroquinoline Synthesis[2]

Materials:

  • Arylamine (1.0 equiv)

  • Alkyne (2.0 equiv)

  • (PPh₃)AuCl (5 mol%)

  • AgOTf (5 mol%)

  • Acetonitrile (CH₃CN)

Procedure:

  • A mixture of the arylamine, (PPh₃)AuCl, and AgOTf is prepared in a microwave vial.

  • Acetonitrile and the alkyne are added to the vial.

  • The reaction mixture is subjected to microwave irradiation at 80-100 °C for 25 minutes.

  • Upon completion, the reaction mixture is cooled and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the substituted 1,2-dihydroquinoline.

Protocol 3: Iron(III)-Catalyzed Intramolecular Allylic Amination for 1,2-Dihydroquinoline Synthesis[3]

Materials:

  • N-protected 2-aminophenyl-1-en-3-ol (1.0 equiv)

  • FeCl₃·6H₂O (2 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the N-protected 2-aminophenyl-1-en-3-ol in dichloromethane, FeCl₃·6H₂O is added.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Once the starting material is consumed, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated, and the resulting residue is purified by flash chromatography to give the desired 1,2-dihydroquinoline.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for two distinct and efficient methods of dihydroquinoline synthesis.

Experimental and Catalytic Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent C Reaction Vessel A->C Add B Catalyst B->C Add D Heating / Stirring (Specified Time & Temp) C->D E Quenching / Filtration D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Dihydroquinoline H->I

A generalized workflow for the catalytic synthesis of dihydroquinolines.
Catalytic Cycle for Hydrazine-Catalyzed RCCOM

The hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) proceeds through a [3+2] cycloaddition and subsequent cycloreversion mechanism.

hydrazine_cycle catalyst Hydrazine Catalyst intermediate1 [3+2] Cycloaddition Intermediate catalyst->intermediate1 substrate N-prenyl-2- aminobenzaldehyde substrate->intermediate1 + Catalyst product 1,2-Dihydroquinoline intermediate1->product Cycloreversion alkene Released Alkene intermediate1->alkene product->catalyst Regenerates Catalyst gold_cycle Au_catalyst [Au(I)] Catalyst enamine Enamine Intermediate Au_catalyst->enamine Activates Alkyne aniline Aniline aniline->enamine alkyne Alkyne alkyne->enamine propargylamine Propargylamine Intermediate enamine->propargylamine + Alkyne cyclization_intermediate Cyclization via Intramolecular Hydroarylation propargylamine->cyclization_intermediate [Au(I)]-catalyzed 6-endo-dig product 1,2-Dihydroquinoline cyclization_intermediate->product product->Au_catalyst Regenerates Catalyst

References

Validating the Structure of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a critical step. For a compound such as tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, with its chiral center and multiple functional groups, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy alone is often insufficient for complete characterization. Two-dimensional (2D) NMR techniques are indispensable for confirming the precise atomic connectivity.

This guide provides a comparative overview of three essential 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of validating the structure of this compound. We present hypothetical, yet representative, spectral data, detailed experimental protocols, and logical workflows to illustrate the power of these combined techniques in modern structural analysis.

Predicted NMR Data for Structural Assignment

To facilitate the discussion of 2D NMR interpretation, the following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. The numbering convention used for the assignments is shown in the structure below.

Chemical structure of this compound with atom numbering.

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
23.85 (m), 3.45 (m)42.5
31.95 (m), 1.75 (m)28.0
44.10 (t)48.0
4a-128.5
57.50 (d)127.0
67.20 (t)126.5
77.05 (t)124.0
87.15 (d)129.0
8a-138.0
1' (C=O)-154.5
2' (Cq)-80.5
3' (CH₃)1.50 (s)28.4
4-NH₂1.60 (br s)-

Note: This data is hypothetical and serves as a basis for the structural validation discussion.

Table 2: Key 2D NMR Correlations for Structural Validation
Proton (¹H)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations (2-3 bonds)
H-2H-3C-2C-3, C-8a, C-1'
H-3H-2, H-4C-3C-2, C-4, C-4a
H-4H-3C-4C-3, C-4a, C-5
H-5H-6C-5C-4, C-4a, C-7
H-6H-5, H-7C-6C-8, C-4a
H-7H-6, H-8C-7C-5, C-8a
H-8H-7C-8C-6, C-8a
H-3'-C-3'C-1', C-2'

Experimental Workflow and Technique Comparison

The structural validation process follows a logical progression, beginning with simple 1D NMR and advancing to more complex 2D experiments that reveal the carbon skeleton and the placement of functional groups.

G cluster_workflow 2D NMR Structural Validation Workflow Sample Sample Preparation (Compound in CDCl₃) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->NMR_1D COSY COSY (¹H-¹H Connectivity) NMR_1D->COSY HSQC HSQC (¹H-¹³C Direct Correlation) NMR_1D->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) NMR_1D->HMBC Data_Processing Data Processing & Analysis COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation

A flowchart illustrating the 2D NMR structural validation process.

Each 2D NMR technique provides a unique and complementary piece of the structural puzzle. COSY identifies proton-proton coupling networks, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range connections that piece the molecular fragments together.

G cluster_comparison Information from 2D NMR Techniques Molecule Target Molecule COSY COSY Molecule->COSY HSQC HSQC Molecule->HSQC HMBC HMBC Molecule->HMBC Info_COSY ¹H—¹H Connectivity (Through 2-3 bonds) COSY->Info_COSY Reveals Info_HSQC ¹H—¹³C Direct Correlation (Through 1 bond) HSQC->Info_HSQC Reveals Info_HMBC ¹H—¹³C Long-Range Correlation (Through 2-4 bonds) HMBC->Info_HMBC Reveals

Comparison of information provided by COSY, HSQC, and HMBC experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.

1. Sample Preparation

  • Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. COSY (Correlation Spectroscopy) Protocol The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1][2]

  • Pulse Sequence: Gradient-selected COSY (gCOSY).

  • Spectrometer Frequency: 500 MHz (for ¹H).

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4.

  • Relaxation Delay: 1.5 seconds.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

3. HSQC (Heteronuclear Single Quantum Coherence) Protocol The HSQC experiment shows correlations between protons and their directly attached carbons.[1][3]

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses.

  • Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C).

  • ¹H Spectral Width (F2): 12 ppm.

  • ¹³C Spectral Width (F1): 160 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 8.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

4. HMBC (Heteronuclear Multiple Bond Correlation) Protocol The HMBC experiment reveals correlations between protons and carbons over two to four bonds, which is key for connecting different parts of the molecule.[1][3]

  • Pulse Sequence: Gradient-selected HMBC.

  • Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C).

  • ¹H Spectral Width (F2): 12 ppm.

  • ¹³C Spectral Width (F1): 200 ppm.

  • Number of Increments (F1): 400.

  • Number of Scans per Increment: 16.

  • Relaxation Delay: 2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a long-range coupling of 8 Hz to observe 2- and 3-bond correlations.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity in solution; stereochemical information (via NOESY).Non-destructive; provides data on the molecule's solution-state conformation.Requires relatively pure sample and moderate concentration; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS); fragmentation patterns.[4][5]Extremely high sensitivity; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[6]Provides limited connectivity information; structure is inferred, not directly observed.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Unambiguous determination of constitution and stereochemistry.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple to perform.Provides limited information on the overall carbon skeleton and connectivity.

References

Assessing the enantiomeric purity of chiral dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Enantiomeric Purity of Chiral Dihydroquinolines

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral dihydroquinolines. These compounds are significant scaffolds in medicinal chemistry, and their enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of chiral dihydroquinolines depends on various factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

Quantitative Data Summary

The following tables provide a comparative overview of the performance of these techniques based on key analytical parameters.

Table 1: Comparison of Chromatographic Methods (HPLC and SFC)

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Typical Resolution (Rs) 1.5 - 5.7[1]> 1.5
Analysis Time < 30 minutes[1]< 10 minutes
Limit of Detection (LOD) 0.0007 mg/mL (for a fluoroquinolone derivative)[2]Analyte dependent, generally comparable to HPLC
Limit of Quantitation (LOQ) 0.0021 mg/mL (for a fluoroquinolone derivative)[2]0.035 µg/mL (for L-benzphetamine)[3]
Common Stationary Phases Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-RH)[1][4]Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phases n-Hexane/alcohol mixtures[1][4], acetonitrile/buffer[5]CO2 with alcohol modifiers (e.g., methanol, ethanol)[6]
Advantages Robust, versatile, widely available, high resolution.[7][8][9]Fast separations, reduced solvent consumption, "green" technique.[6]
Disadvantages Longer analysis times and higher solvent consumption compared to SFC.Requires specialized instrumentation.

Table 2: Comparison of Spectroscopic Methods (NMR and CD)

ParameterNuclear Magnetic Resonance (NMR)Circular Dichroism (CD)
Principle Use of chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[10][11]Differential absorption of left and right circularly polarized light by chiral molecules.[4]
Quantitative Capability Yes, by integration of resolved signals.[10]Primarily for determining absolute configuration; quantitative for ee with calibration.
Resolution Chemical shift difference (Δδ) up to 2.052 ppm has been observed for some cyclic compounds.[11]Not applicable in the same sense as chromatography.
Analysis Time Rapid (sample preparation and spectral acquisition).[10]Rapid spectral acquisition.
Advantages Non-destructive, provides structural information, no need for chromophore.[11]Highly sensitive to stereochemistry, can determine absolute configuration.[4]
Disadvantages Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for peak overlap.Requires a chromophore near the stereocenter, may require theoretical calculations for absolute configuration assignment.[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these techniques. Below are representative protocols for each method.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the enantiomeric separation of chiral dihydroquinolines using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio typically ranging from 90:10 to 80:20 (v/v). For basic dihydroquinolines, 0.1% diethylamine may be added to the mobile phase to improve peak shape.[8]

  • Sample Preparation: Dissolve the dihydroquinoline sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[12]

2. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.[1][13]

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific dihydroquinoline derivative (e.g., 254 nm or 287 nm).[1][13]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Supercritical Fluid Chromatography (SFC)

This protocol outlines a general procedure for the rapid enantiomeric separation of chiral dihydroquinolines.

1. Instrumentation and Materials:

  • SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol), typically in a gradient or isocratic mode.

2. Chromatographic Conditions:

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: 100 - 150 bar.

  • Column Temperature: 35 - 40 °C.

  • Detection Wavelength: UV wavelength appropriate for the analyte.

3. Sample Preparation:

  • Dissolve the sample in the alcohol modifier or a suitable solvent.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric purity of a chiral dihydroquinoline.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[10]

  • Deuterated Solvent: Chloroform-d (CDCl3) is commonly used.[10]

  • NMR tubes.

2. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the chiral dihydroquinoline sample (e.g., 5-10 mg) in approximately 0.6 mL of CDCl3.[10]

  • Acquire a standard 1H NMR spectrum.

  • Add a molar equivalent of the CSA to the NMR tube.

  • Shake the tube to ensure thorough mixing and formation of the transient diastereomeric complexes.[10]

3. Spectral Acquisition and Analysis:

  • Acquire another 1H NMR spectrum.

  • Identify a well-resolved signal corresponding to a proton near the chiral center that shows splitting into two distinct peaks for the two enantiomers.

  • Integrate the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.[10]

Protocol 4: Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy, often coupled with HPLC, for the determination of the absolute configuration of chiral dihydroquinolines.

1. Instrumentation and Materials:

  • CD Spectrometer.

  • HPLC system (for online LC-CD).

  • Solvent: A suitable solvent that does not absorb in the region of interest (e.g., methanol, acetonitrile).

2. Sample Preparation:

  • Dissolve the enantiomerically pure or enriched dihydroquinoline sample in the chosen solvent to a concentration that gives a suitable absorbance (typically absorbance < 1).

3. Spectral Acquisition:

  • Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • For absolute configuration determination, the experimental spectrum is often compared with a theoretically calculated spectrum.[4]

4. Online LC-CD:

  • The eluent from the chiral HPLC separation is passed directly through the CD spectrometer.

  • CD spectra are recorded for each eluting enantiomeric peak, allowing for the direct correlation of the chromatographic peak with its chiroptical properties.[4]

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Start dissolve Dissolve Sample in CDCl3 start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa mix Mix Thoroughly add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire process Process Spectrum acquire->process identify Identify Split Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for NMR Analysis with a CSA.

Conclusion

The assessment of enantiomeric purity is a critical step in the development of chiral dihydroquinolines. Chromatographic techniques, particularly HPLC and SFC, offer high-resolution separation and sensitive quantification, making them the methods of choice for routine purity analysis.[6][7] NMR spectroscopy provides a rapid and non-destructive alternative, especially when reference standards for both enantiomers are not available.[10][11] Circular dichroism is a powerful tool for the determination of absolute configuration, often used in conjunction with a separation technique.[4] The selection of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. A thorough validation of the chosen method is essential to ensure reliable and accurate results in a research and drug development setting.[14]

References

Safety Operating Guide

Prudent Disposal of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate was found. The following disposal procedures are based on the hazard profiles of structurally similar compounds. It is imperative to handle this compound with caution, assuming it may possess similar hazards, and to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Researchers and laboratory personnel handling this compound must prioritize safety and adhere to proper disposal protocols to minimize environmental impact and personal exposure. Due to the absence of a specific safety data sheet, a conservative approach to disposal is recommended, drawing upon the known hazards of analogous chemical structures.

Inferred Hazard Profile

Based on the hazard classifications of structurally similar amino-substituted dihydroquinoline and dihydroisoquinoline derivatives, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

The following table summarizes the GHS hazard statements for analogous compounds, which inform the recommended disposal procedures.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound, including the handling of pure compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling the compound. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste solid this compound in a clearly labeled, sealable waste container designated for solid chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials:

    • Dispose of any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, in the same solid chemical waste container.

  • Solutions:

    • Collect any solutions containing this compound in a labeled, sealable container for liquid chemical waste.

    • Indicate the composition of the solution on the waste label.

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into the designated solid chemical waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

4. Final Disposal:

  • Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

  • Ensure that all waste is disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused Compound, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal storage->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[5][6]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.[7][8]
Body Laboratory Coat or Chemical-resistant GownA long-sleeved, knee-length lab coat is the minimum requirement. For larger quantities or risk of splashing, a polyethylene-coated gown is advised.[7][8]
Respiratory N95 Respirator or HigherUse in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[5][7]
Feet Closed-toe ShoesLeather or chemical-resistant material is recommended to protect from spills.

Operational Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment prep_workspace->prep_materials weigh Weigh Compound in a Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Controlled Conditions dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of the specified chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is operational.

    • Don all required PPE as outlined in Table 1.

    • Assemble all necessary glassware, reagents, and equipment before handling the compound.

  • Handling:

    • Avoid inhalation of dust or fumes.[1][2] Handle the solid compound in a fume hood.

    • When weighing, use a spatula and handle containers carefully to prevent generating dust.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

    • The storage container should be clearly labeled with the chemical name and any hazard warnings.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Compound Dispose of in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., gloves, wipes) Place in a sealed bag and dispose of in the solid hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines.
Solutions Collect in a labeled hazardous waste container for liquid organic waste. Ensure the container is compatible with the solvent used.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.